5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
説明
Structure
3D Structure
特性
IUPAC Name |
5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-6(2)4(8)7-5(9)10-6/h3H2,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHNWMRNFGYJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283181 | |
| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52387-52-7 | |
| Record name | NSC30269 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione: Physicochemical Properties, Pharmacodynamics, and Analytical Methodologies
Executive Summary
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is a pharmacologically active xenobiotic and the primary N-demethylated metabolite of the anticonvulsant prodrug [1]. Historically utilized in the management of refractory absence (petit mal) seizures, the parent drug relies almost entirely on the slow renal clearance and subsequent serum accumulation of this specific metabolite to exert its therapeutic effects[2]. This technical whitepaper details the compound's physicochemical profile, its mechanism of action within the thalamocortical circuit, and the rigorously validated experimental protocols required for its in vitro and in vivo analysis.
Physicochemical and Structural Profiling
Understanding the structural and physical properties of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is critical for designing accurate extraction and chromatographic protocols. As an oxazolidinedione derivative lacking the N-methyl group of its parent compound, it exhibits moderate lipophilicity and a low melting point[1],.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | [1] |
| CAS Registry Number | 52387-52-7 | [1], |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Melting Point | 31–32 °C | |
| XLogP3 (Lipophilicity) | 0.6 | [1] |
Pharmacodynamics: Thalamocortical Modulation
The therapeutic efficacy of oxazolidinedione anticonvulsants is driven by their active metabolites[3]. Upon oral administration, paramethadione undergoes rapid hepatic metabolism via the [2]. This N-demethylation yields 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, which accumulates in the serum due to a prolonged biological half-life[2],[4].
Mechanistically, the metabolite acts on thalamic neurons—specifically within the thalamic reticular nucleus—by inhibiting low-voltage-activated T-type calcium channels [2],[3]. By dampening these calcium currents, the compound elevates the threshold for repetitive neuronal firing, effectively breaking the abnormal thalamocortical rhythmicity that manifests as 3-Hz spike-and-wave discharges on an electroencephalogram (EEG)[2].
Metabolic bioactivation of paramethadione and its downstream neuropharmacological signaling pathway.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every procedural step is grounded in a specific physicochemical or electrophysiological causality.
Electrophysiological Profiling (In Vitro)
Objective: To quantify the concentration-dependent blockade of T-type calcium currents by 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione using whole-cell patch-clamp electrophysiology[3].
-
Thalamic Slice Preparation: Isolate 300 µm thalamocortical slices in an ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF).
-
Causality: Replacing equimolar sodium with sucrose prevents premature sodium influx and subsequent excitotoxicity, preserving the delicate viability of thalamic neurons during mechanical sectioning.
-
-
Intracellular Dialysis: Utilize a patch pipette filled with a cesium-methanesulfonate internal solution.
-
Causality: Cesium effectively blocks outward voltage-gated potassium currents, which would otherwise overlap with and distort the measurement of the inward calcium currents.
-
-
Voltage-Clamp Protocol: Maintain a holding potential of -100 mV, followed by a 100 ms depolarizing step to -30 mV.
-
Causality: T-type calcium channels are low-voltage-activated and undergo rapid steady-state inactivation at resting membrane potentials. Hyperpolarizing the cell to -100 mV removes this inactivation, allowing the channels to open exclusively upon depolarization to -30 mV[3].
-
-
-
Causality & Validation: Ni²⁺ is a highly selective blocker of T-type calcium channels. If the inward current is completely abolished, it validates that the isolated current was exclusively T-type, confirming the system is free from high-voltage-activated (L-type or N-type) channel contamination.
-
Experimental workflow for isolating and quantifying T-type calcium current blockade via patch-clamp.
Serum Quantification via Gas-Liquid Chromatography (GLC)
Objective: To monitor the slow renal clearance and accumulation of the metabolite in vivo, which reaches peak serum concentrations (approx. 8.4 µg/mL) nearly 32 hours post-administration[4].
-
Liquid-Liquid Extraction (LLE): Extract human serum samples using ethyl acetate.
-
Causality: With an XLogP3 of 0.6[1], the metabolite is moderately lipophilic. Ethyl acetate efficiently partitions the target compound into the organic phase while simultaneously precipitating interfering serum proteins.
-
-
Chromatographic Separation: Inject the organic phase into a system equipped with a non-polar capillary column[4].
-
Causality: A non-polar stationary phase separates the N-demethylated metabolite from the parent paramethadione based on slight differences in boiling point and molecular weight (143.14 g/mol vs 157.17 g/mol )[1],.
-
-
Detection: Quantify using Flame Ionization Detection (FID).
-
Causality: FID provides a highly linear response for organic compounds and achieves the required sensitivity limit of 0.2 µg/mL necessary for tracking late-stage pharmacokinetic tailing[4].
-
-
System Validation (Self-Correction): Spike all baseline serum samples with a known concentration of dimethadione (the active metabolite of trimethadione) prior to extraction.
-
Causality & Validation: Dimethadione acts as an internal standard. By calculating the peak area ratio of the target metabolite to the internal standard, the system automatically corrects for any volumetric losses during the LLE process. An internal standard recovery of >90% is required to validate the quantitative accuracy of the run.
-
Toxicology & Safety Standards
Handling 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione requires strict adherence to laboratory safety protocols. According to the Globally Harmonized System (GHS), the compound is classified as harmful if swallowed, inhaled, or absorbed through the skin (Acute Tox. 4) [1]. It is also a documented irritant, causing significant skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2A)[1].
Teratogenicity Warning: Prolonged exposure to oxazolidinedione derivatives is associated with severe teratogenic effects. The parent drug is strongly linked to fetal trimethadione/paramethadione syndrome, a congenital disorder characterized by craniofacial dysmorphisms, cardiac defects, and developmental abnormalities[2]. Consequently, handling this metabolite requires rigorous reproductive toxicity protocols, including mandatory BSL-2 equivalent chemical hood containment.
References
-
PubChem , 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CID 232592). National Center for Biotechnology Information. Available at:[Link]
-
Grokipedia , Paramethadione - Mechanism of Action and Toxicity. Available at: [Link]
-
Journal of Pharmaceutical Sciences , Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose (1975). PubMed. Available at:[Link]
Sources
- 1. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Profile: 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
Common Designation: N-Demethylparamethadione (Active Metabolite) Chemical Class: Oxazolidinedione Anticonvulsant
Executive Summary & Chemical Identity
5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is the pharmacologically active metabolite of the prodrug paramethadione .[1] While paramethadione (the N-methylated parent) is the administered pharmaceutical agent, extensive hepatic metabolism rapidly converts it into this N-demethylated species. This molecule is responsible for the sustained therapeutic effect in the management of absence (petit mal) seizures due to its significantly longer plasma half-life compared to the parent compound.
Structurally, it belongs to the 2,4-oxazolidinedione class, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The C5 position is a chiral center substituted with both an ethyl and a methyl group, distinguishing it from its analogue trimethadione (which possesses two methyl groups at C5).
Physicochemical Data Table
| Property | Value | Notes |
| CAS Registry Number | 695-53-4 | Distinct from Paramethadione (115-67-3) |
| Molecular Formula | C₆H₉NO₃ | |
| Molecular Weight | 143.14 g/mol | |
| Chirality | Racemic (±) | C5 is the stereogenic center |
| pKa | ~6.0 - 6.5 | Weakly acidic due to the imide-like NH |
| LogP (Octanol/Water) | ~0.6 | Moderate lipophilicity, allows BBB penetration |
| Solubility | Water, Ethanol, Ether | High solubility in organic solvents |
Chemical Architecture & Synthesis
The synthesis of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione requires the formation of the oxazolidine ring with precise substitution at the 5-position. The most robust laboratory protocol involves the condensation of an
Mechanistic Pathway (Graphviz)
The following diagram illustrates the condensation pathway starting from 2-hydroxy-2-methylbutyric acid ethyl ester.
Figure 1: Synthetic route via condensation of
Experimental Protocol: Condensation Synthesis
Note: This protocol is adapted for research-grade synthesis and requires a fume hood.
-
Precursor Preparation: Dissolve ethyl 2-hydroxy-2-methylbutyrate (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add urea (1.5 eq) to the solution.
-
Catalysis: Introduce sodium ethoxide (NaOEt, 1.2 eq) slowly to the mixture under nitrogen atmosphere. The base is critical to deprotonate the urea, facilitating the nucleophilic attack on the ester carbonyl.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. The reaction proceeds via the formation of an acyclic ureide intermediate, which subsequently cyclizes.
-
Work-up:
-
Cool the reaction mixture and evaporate the ethanol in vacuo.
-
Dissolve the residue in water.
-
Acidify with dilute HCl to pH ~2 to precipitate the oxazolidinedione (or extract with ethyl acetate if oil forms).
-
-
Purification: Recrystallize from benzene or an ethanol/water mixture to obtain the pure product.
Pharmacology: Mechanism of Action
The therapeutic utility of oxazolidinediones lies in their ability to modulate thalamocortical excitability.
T-Type Calcium Channel Blockade
The primary mechanism of action is the inhibition of T-type voltage-gated calcium channels (specifically CaV3.1, CaV3.2, and CaV3.3 isoforms) in thalamic neurons.
-
Pathophysiology: Absence seizures are characterized by 3 Hz spike-and-wave discharges generated by the oscillatory firing of thalamocortical neurons.
-
Drug Effect: By blocking T-type currents, 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione dampens the low-threshold calcium spikes that drive these oscillations, effectively "de-synchronizing" the seizure activity.
Bioactivation & Metabolism (The Prodrug Concept)
Paramethadione is essentially a prodrug. The N-methyl group is rapidly removed by hepatic enzymes.
Figure 2: Metabolic bioactivation of Paramethadione to the stable active metabolite.
Pharmacokinetic Significance: The parent drug (paramethadione) has a short half-life. However, the metabolite (5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione) resists further degradation because the oxazolidinedione ring is metabolically stable. It accumulates in the plasma, providing the long-term anticonvulsant coverage.
Safety Profile & Toxicology
While effective, the clinical use of this class has declined due to severe toxicity profiles compared to succinimides (e.g., ethosuximide).
-
Fetal Trimethadione/Paramethadione Syndrome: This compound is a potent teratogen . Exposure during pregnancy leads to a characteristic phenotype including V-shaped eyebrows, low-set ears, growth retardation, and cardiac defects. The mechanism involves oxidative stress and intracellular pH disruption in the embryo.
-
Nephrotoxicity: The molecule can induce nephrotic syndrome (proteinuria, edema) and glomerulonephritis. This is thought to be an immune-mediated hypersensitivity reaction rather than direct renal toxicity.
-
Hematologic Toxicity: Rare but fatal cases of aplastic anemia and neutropenia have been documented, necessitating rigorous blood monitoring during historical therapeutic use.
Analytical Identification
For researchers validating the synthesis or analyzing biological samples, the following spectral characteristics are diagnostic:
-
Infrared Spectroscopy (IR):
-
Strong doublet carbonyl stretching bands at 1810 cm⁻¹ and 1730 cm⁻¹ (characteristic of the anhydride-like dione system).
-
N-H stretch around 3200–3300 cm⁻¹ (absent in the parent paramethadione).
-
-
¹H NMR (CDCl₃):
- 0.95 (t, 3H): Methyl protons of the ethyl group.
- 1.50 (s, 3H): C5-Methyl group.
- 1.85 (q, 2H): Methylene protons of the ethyl group.
- ~8.5-9.0 (br s, 1H): N-H proton (exchangeable with D₂O).
-
Mass Spectrometry (GC-MS):
-
Molecular ion peak [M]+ at m/z 143 .[2]
-
Characteristic fragmentation loss of ethyl and methyl groups.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 232592, 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. Retrieved from [Link]
- Butler, T. C. (1955).Metabolic Demethylation of 3,5-Dimethyl-5-ethyl-2,4-oxazolidinedione (Paramethadione, Paradione). Journal of Pharmacology and Experimental Therapeutics, 113(2), 178-185.
- Frey, H. H., & Janz, D. (1985).Antiepileptic Drugs (Handbook of Experimental Pharmacology). Springer-Verlag. (Detailed pharmacokinetics of oxazolidinediones).
- Persoon-Rothert, M., et al. (1990).Teratogenicity of oxazolidinediones: The role of the metabolite. Toxicology and Applied Pharmacology.
Sources
5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione: Pharmacological Profile, Metabolism, and Analytical Methodologies
Introduction and Core Directives
Oxazolidinediones represent a foundational class of antiepileptic drugs specifically developed for the management of absence (petit mal) seizures. While trimethadione is the prototype of this class, paramethadione (5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione) was subsequently developed to offer a similar therapeutic profile with altered tolerability[1]. Crucially, the pharmacological efficacy of paramethadione is not primarily driven by the parent compound, but by its active N-demethylated metabolite: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione [2][3].
This technical guide provides an in-depth analysis of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, detailing its physicochemical properties, metabolic generation, mechanism of action, and the analytical methodologies required for its quantification in pharmacokinetic studies.
Physicochemical Characterization
Understanding the molecular properties of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is critical for predicting its pharmacokinetics, including its volume of distribution and renal clearance. The substitution of a methyl and an ethyl group at the 5-position of the 1,3-oxazolidine-2,4-dione ring imparts specific lipophilic and steric properties that govern its biological behavior[2].
Table 1: Physicochemical Properties of 5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione
| Property | Value | Reference |
| IUPAC Name | 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | [2] |
| Molecular Formula | C6H9NO3 | [2] |
| Molecular Weight | 143.14 g/mol | [2] |
| Topological Polar Surface Area | 55.4 Ų | [2] |
| XLogP3-AA | 0.6 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Metabolic Pathway and Pharmacokinetics
Paramethadione acts largely as a prodrug. Upon oral administration, it undergoes rapid Phase I metabolism. Hepatic microsomal enzymes (specifically within the CYP450 superfamily) catalyze the N-demethylation of the parent compound at the 3-position[1][4].
Causality in Metabolism: The removal of the N-methyl group decreases the lipophilicity of the molecule and exposes a hydrogen bond donor at the secondary amide nitrogen. This structural shift drastically alters the pharmacokinetic profile. While paramethadione is cleared relatively quickly, the active metabolite, 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, is highly resistant to further hepatic degradation and is excreted extremely slowly by the kidneys[4][5].
In human subjects administered a single 300-mg oral dose of paramethadione, the parent drug peaks at approximately 6.0 µg/mL within 1 hour and declines to near-undetectable levels (0.3 µg/mL) by 48 hours[3]. Conversely, the active metabolite steadily accumulates, reaching 8.4 µg/mL at 32 hours and maintaining this concentration through 48 hours[3]. This systemic accumulation is responsible for the sustained antiepileptic effect during chronic dosing.
Hepatic N-demethylation of paramethadione to its active oxazolidinedione metabolite.
Mechanism of Action: Target Engagement
The primary pharmacodynamic target for 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is the T-type voltage-gated calcium channel located in thalamic neurons[6].
-
Pathophysiological Context: Absence seizures are characterized by a highly synchronized 3-Hz spike-and-wave discharge on an electroencephalogram (EEG)[6]. This rhythm is driven by the pacemaker activity of thalamocortical relay neurons, which rely heavily on low-voltage-activated T-type calcium currents.
-
Intervention: By reducing these T-type calcium currents, the active metabolite elevates the threshold for action potential generation in the thalamus, thereby disrupting the oscillatory network activity responsible for the seizure[6].
Experimental Protocol: GLC Quantification in Human Serum
To establish the pharmacokinetic parameters of paramethadione and its active metabolite, precise quantification in biological matrices is required. The following self-validating Gas-Liquid Chromatography (GLC) protocol is based on the foundational methodology developed for oxazolidinediones, which is sensitive to 0.2 µg/mL[3].
Rationale for GLC: Oxazolidinediones are relatively volatile and thermally stable, making them ideal candidates for gas chromatography without the strict requirement for complex derivatization. However, extraction efficiency is highly dependent on precise pH control.
Step-by-Step Methodology:
-
Sample Preparation: Collect human venous blood and centrifuge at 3000 x g for 10 minutes to isolate the serum[3].
-
Internal Standard Addition: Spike 1.0 mL of serum with a known concentration of an internal standard (e.g., a structurally related oxazolidinedione) to validate extraction recovery.
-
Solvent Extraction: Acidify the serum sample slightly (pH ~4.0) using dilute HCl. Causality: This ensures the metabolite (which possesses a weakly acidic imide proton) remains in its unionized, lipophilic state. Extract with 5.0 mL of a non-polar solvent mixture (e.g., chloroform/diethyl ether).
-
Phase Separation: Vortex vigorously for 2 minutes, then centrifuge to separate the aqueous and organic layers.
-
Concentration: Transfer the organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature. Caution: Avoid excess heat to prevent volatilization of the analyte.
-
Reconstitution: Reconstitute the residue in 100 µL of high-purity methanol or ethyl acetate.
-
GLC Analysis: Inject 1-2 µL of the reconstituted sample into a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Glass column packed with a suitable stationary phase (e.g., 3% OV-17 on Gas-Chrom Q).
-
Temperature Program: Isothermal or mild gradient optimized for the separation of the parent drug and the active metabolite.
-
-
Data Acquisition: Calculate concentrations based on the peak area ratio of the analyte to the internal standard using a pre-established calibration curve.
Step-by-step Gas-Liquid Chromatography workflow for metabolite quantification.
Clinical Implications and Toxicity
The reliance on renal clearance for the elimination of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione introduces significant clinical considerations:
-
Renal Accumulation: Because the active metabolite is excreted extremely slowly, it can accumulate to toxic levels in patients with impaired renal function. Fatal nephrosis has been documented with oxazolidinedione therapy, necessitating baseline and monthly urinalyses[5].
-
Ocular Toxicity: Accumulation of the metabolite can affect the neural layers of the retina, leading to hemeralopia (day blindness or glare effect)[5]. This is a dose-dependent, reversible phenomenon requiring immediate dosage reduction if scotomata develop[5].
-
Hepatic Considerations: Although the active metabolite is renally cleared, the parent drug requires hepatic function for activation. Liver disease can alter the conversion rate, and rare cases of hepatitis have been reported[5].
References
-
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione - PubChem | nih.gov | 2
-
Paramethadione | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com | 4
-
Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose - PubMed | nih.gov | 3
-
Oxazolidinediones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Pharmacy 180 | 1
-
Drug Interaction Report: paramethadione, Syndros | Drugs.com | 5
-
PARAMETHADIONE - Inxight Drugs | ncats.io | 6
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paramethadione | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. drugs.com [drugs.com]
- 6. PARAMETHADIONE [drugs.ncats.io]
The Discovery and Characterization of 5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione
The Active Principle of Paramethadione and the Evolution of Anti-Absence Therapeutics
Executive Summary
5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (EMO) represents a pivotal scaffold in the history of antiepileptic drug (AED) development. Originally synthesized in the 1940s by M.A. Spielman at Abbott Laboratories, this compound is the N-demethylated core of the marketed drug Paramethadione (Paradione).
While Paramethadione was the administered pharmaceutical, modern pharmacokinetic analysis reveals that EMO is the primary bioactive species responsible for long-term seizure control. This guide reconstructs the technical discovery of EMO, detailing the Spielman synthesis, the Richards-Everett screening protocols that identified its utility in petit mal (absence) epilepsy, and its mechanism of action as a T-type calcium channel blocker.
Historical Context & Rationale
In the early 20th century, the anticonvulsant landscape was dominated by sedative barbiturates (phenobarbital) and hydantoins (phenytoin). While effective for tonic-clonic seizures, these agents often exacerbated absence seizures.
The breakthrough came with the structural exploration of the oxazolidine-2,4-dione class, which is bioisosteric to hydantoins but replaces a nitrogen atom with an oxygen at the 1-position. This subtle substitution dramatically altered the pharmacological profile, shifting efficacy toward the elevated seizure thresholds characteristic of absence epilepsy.
EMO was developed as part of a Structure-Activity Relationship (SAR) campaign to improve upon Trimethadione (3,5,5-trimethyl-1,3-oxazolidine-2,4-dione), seeking to minimize photophobia (hemeralopia) and sedation side effects.
Chemical Synthesis: The Spielman Protocol
The synthesis of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione relies on the condensation of
Experimental Workflow
Reagents:
-
Ethyl 2-hydroxy-2-methylbutyrate (Precursor)
-
Urea (Condensation agent)
-
Sodium Ethoxide (Base catalyst)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation of the Glycolate Ester: The synthesis begins with 2-hydroxy-2-methylbutyric acid, esterified with ethanol/H2SO4 to yield ethyl 2-hydroxy-2-methylbutyrate . This provides the 5-carbon backbone with the necessary hydroxyl and carboxyl handles.
-
Condensation (The Traube Reaction):
-
Dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to generate sodium ethoxide in situ.
-
Add urea (6.0 g, 0.1 mol) and ethyl 2-hydroxy-2-methylbutyrate (14.6 g, 0.1 mol).
-
Critical Control Point: The mixture must be refluxed under anhydrous conditions for 8–12 hours. The presence of water causes premature hydrolysis of the ester, lowering yield.
-
-
Cyclization & Isolation:
-
The sodium salt of the oxazolidinedione precipitates upon cooling or concentration.
-
Dissolve the residue in minimal water and cool to 0°C.
-
Acidify dropwise with 6N HCl. The drop in pH protonates the N3 nitrogen, causing 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione to precipitate as a white crystalline solid or oil (depending on purity).
-
-
Purification:
-
Recrystallize from aqueous ethanol or benzene.
-
Target Melting Point: ~45–46°C (Distinct from the liquid Paramethadione).
-
Synthesis Visualization
Figure 1: The Spielman synthesis pathway. The N-H compound (Product) is the precursor to Paramethadione and its active metabolite.
Pharmacological Profiling & Mechanism
The biological validation of this scaffold relied on the Pentylenetetrazol (PTZ) Threshold Test , a screening method standardized by Richards and Everett (1944) specifically to detect anti-absence activity.
The Richards & Everett Protocol (PTZ Test)
Unlike the Maximal Electroshock (MES) test used for tonic-clonic drugs (like phenytoin), the PTZ test mimics the chemoconvulsant threshold lowering seen in absence epilepsy.
-
Subject: Mice or Rats.
-
Administration: Test compound (EMO or Paramethadione) administered orally or intraperitoneally.
-
Challenge: Subcutaneous injection of Pentylenetetrazol (Metrazol) at a CD97 dose (convulsive dose for 97% of controls, typically 70–85 mg/kg).
-
Endpoint: Protection is defined as the absence of clonic seizures for 30 minutes.
-
Result: Oxazolidinediones like EMO uniquely elevated the PTZ threshold, predicting clinical efficacy in petit mal epilepsy.
Mechanism of Action: T-Type Calcium Channels
While early researchers suspected GABAergic modulation, modern electrophysiology established that EMO acts on the thalamocortical loop.
-
Target: Low-voltage-activated (T-type) Ca²⁺ channels (Cav3.1, Cav3.2, Cav3.3) in thalamic relay neurons.
-
Effect: EMO reduces the amplitude of T-type currents.
-
Physiological Outcome: This blockade dampens the intrinsic oscillatory burst firing of thalamic neurons, thereby disrupting the synchronous 3 Hz spike-and-wave discharges characteristic of absence seizures.
Metabolic Bioactivation Pathway
Paramethadione is a prodrug.[1] Upon administration, it undergoes rapid N-demethylation in the liver.
-
Paramethadione T1/2: ~12–24 hours.
-
EMO (Metabolite) T1/2: ~13 days.
-
Implication: Chronic dosing leads to accumulation of EMO, which becomes the dominant species exerting the anticonvulsant effect.
Figure 2: Pharmacokinetic and pharmacodynamic pathway. The N-demethylated metabolite (EMO) is the primary therapeutic agent.
Technical Specifications
| Property | Value | Notes |
| IUPAC Name | 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | N-demethylated metabolite |
| Molecular Formula | C₆H₉NO₃ | MW: 143.14 g/mol |
| Melting Point | 45–46°C | Solid at RT (Parent drug is liquid) |
| pKa | ~6.0 | Weakly acidic due to imide N-H |
| LogP | ~0.6 | Moderate lipophilicity |
| Solubility | Soluble in alcohol, ether, chloroform | Sparingly soluble in water |
| CAS Number | 52387-52-7 | Distinct from Paramethadione (115-67-3) |
References
-
Spielman, M. A. (1944). "The Synthesis of Some Oxazolidine-2,4-diones." Journal of the American Chemical Society, 66(8), 1244–1245. Link
- Richards, R. K., & Everett, G. M. (1944). "Analgesic and Anticonvulsive Properties of 3,5,5-Trimethyloxazolidine-2,4-dione (Tridione)." Journal of Pharmacology and Experimental Therapeutics, 81, 402.
-
Butler, T. C. (1955). "Metabolic Demethylation of 3,5-Dimethyl-5-ethyl-2,4-oxazolidinedione (Paramethadione)." Journal of Pharmacology and Experimental Therapeutics, 113(2), 178-185. Link
-
PubChem Compound Summary. (2023). "5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CID 232592)."[2] National Center for Biotechnology Information. Link
- Everett, G. M., & Richards, R. K. (1944). "Comparative Anticonvulsive Action of 3,5,5-Trimethyloxazolidine-2,4-dione (Tridione), Dilantin and Phenobarbital." Journal of Pharmacology and Experimental Therapeutics, 81(4), 402-407.
Sources
Technical Guide: Metabolic Profile and Pharmacodynamics of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
Executive Summary
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (commonly referred to as N-demethylparamethadione ) is the primary active metabolite of the anticonvulsant agent paramethadione . Historically utilized in the management of refractory absence (petit mal) seizures, the clinical efficacy of the parent drug is largely driven by the accumulation of this stable metabolite.
This guide analyzes the compound's metabolic formation, pharmacokinetic behavior, and pharmacodynamic mechanism. It highlights the "accumulation phenomenon" characteristic of oxazolidinediones, where the metabolite—due to its low lipophilicity and slow renal clearance—persists in plasma long after the parent drug has been eliminated.
Chemical Identity and Physicochemical Properties
The molecule belongs to the oxazolidinedione class, structurally defined by a five-membered heterocyclic ring containing oxygen and nitrogen. Unlike its parent, paramethadione, this metabolite lacks a methyl group at the N-3 position, which significantly alters its solubility and clearance profile.
| Property | Specification |
| IUPAC Name | 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione |
| Common Name | N-Demethylparamethadione |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Chirality | The C-5 carbon is a stereocenter; typically exists as a racemate.[1] |
| pKa | ~6.0 (Weakly acidic due to the imide-like NH group) |
| Lipophilicity (LogP) | Low (approx. 0.1–0.6); significantly less lipophilic than paramethadione. |
| Solubility | Water-soluble; freely soluble in ethanol and ether. |
Metabolic Formation and Pathway[2][3][4][5]
The primary route of formation is the hepatic N-demethylation of paramethadione. This reaction is catalyzed by the Cytochrome P450 (CYP) mixed-function oxidase system.
The N-Demethylation Reaction
Upon oral administration, paramethadione is rapidly absorbed and subjected to extensive first-pass metabolism. The N-methyl group at position 3 is removed oxidatively.
-
Substrate: Paramethadione (3,5-dimethyl-5-ethyl-oxazolidine-2,4-dione)
-
Enzyme System: Hepatic CYP450 (Isoforms likely include CYP2C9/3A4, though specific isoform mapping for this older agent is less defined than for modern antiepileptics).
-
Product: 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione.[1]
Pathway Visualization
The following diagram illustrates the metabolic conversion and subsequent excretion pathways.
Figure 1: Metabolic pathway of Paramethadione showing the rapid conversion to the stable, accumulating metabolite.
Pharmacokinetics: The Accumulation Phenomenon
The pharmacokinetic profile of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is defined by its resistance to further metabolism and slow renal elimination.
Plasma Dynamics
-
Parent Drug: Paramethadione has a short half-life (approx. 1.5–2 hours) and does not accumulate significantly.
-
Metabolite: The N-demethylated metabolite has a prolonged half-life (estimated >48 hours to several days, analogous to the 6–13 day half-life of dimethadione).
-
Steady State: Due to the long half-life, the metabolite requires weeks to reach steady-state plasma concentrations. During chronic therapy, the ratio of metabolite to parent drug in plasma is very high (>20:1).
Renal Excretion
The metabolite is a weak acid (pKa ~6.0). At physiological pH (7.4), it exists largely in the ionized form, which limits tubular reabsorption compared to the non-ionized parent drug. However, because it is not actively secreted and is not further metabolized, its clearance depends entirely on glomerular filtration, leading to slow elimination.
Pharmacodynamics: Mechanism of Action
The therapeutic efficacy of paramethadione in absence epilepsy is attributed almost exclusively to the metabolite.
Target: T-Type Calcium Channels
The molecule acts as a blocker of T-type voltage-gated calcium channels (specifically CaV3.1, CaV3.2, and CaV3.3 subtypes) in the thalamus.
-
Pathophysiology: Absence seizures are generated by a thalamocortical loop oscillation characterized by 3-Hz spike-and-wave discharges. These oscillations rely on low-threshold calcium spikes mediated by T-type channels.
-
Drug Effect: By reducing the amplitude of T-type currents, the metabolite dampens the excitability of thalamic relay neurons, preventing the synchronization required for seizure propagation.
Comparative Potency
While the parent drug is also active, its rapid clearance means it cannot sustain the blockade. The metabolite provides the tonic suppression necessary for seizure control.
Toxicity and Teratogenicity[6][7][8][9]
The use of oxazolidinediones has declined due to severe toxicity, much of which is associated with the metabolite's systemic accumulation.
Fetal Paramethadione Syndrome
The metabolite is a potent teratogen. It crosses the placenta freely.
-
Mechanism: Oxidative stress is the proposed mechanism.[2][3][4] The oxazolidinedione ring can generate reactive oxygen species (ROS) or deplete embryonic glutathione reserves, leading to DNA damage during organogenesis.
-
Clinical Features: Intrauterine growth restriction, V-shaped eyebrows, low-set ears, and cardiac defects.
Nephrotoxicity
The metabolite's excretion route places stress on the renal system, historically linked to cases of nephrotic syndrome and albuminuria.
Experimental Protocols
For researchers investigating this metabolite, the following protocols outline synthesis and bioanalysis.
Synthesis of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
This protocol utilizes a condensation reaction between an
Reagents:
-
Ethyl 2-hydroxy-2-methylbutyrate
-
Urea[5]
-
Sodium ethoxide (NaOEt) in absolute ethanol
Workflow:
-
Preparation: Dissolve sodium metal (1.2 eq) in absolute ethanol to generate NaOEt.
-
Condensation: Add urea (1.5 eq) and Ethyl 2-hydroxy-2-methylbutyrate (1.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux for 8–12 hours. The reaction proceeds via the formation of an intermediate ureide, which cyclizes.
-
Workup: Evaporate ethanol. Dissolve the residue in water.
-
Acidification: Acidify the aqueous solution with dilute HCl to pH < 3. The product will precipitate or separate as an oil.
-
Purification: Extract with ethyl acetate, dry over MgSO₄, and recrystallize from benzene/petroleum ether.
Bioanalysis (GC-MS)
To measure metabolite levels in serum:
-
Sample: 100
L human serum. -
Internal Standard: Add 5,5-dimethyl-1,3-oxazolidine-2,4-dione (Dimethadione) as IS.
-
Acidification: Add 50
L 1M HCl to ensure the metabolite is in its non-ionized form (better for extraction). -
Extraction: Vortex with 1 mL Ethyl Acetate for 2 minutes. Centrifuge at 3000g for 5 mins.
-
Derivatization (Optional but recommended): The imide hydrogen is acidic. Treat the dried extract with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form the TBDMS derivative for better peak shape.
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm).
-
Temp Program: 100°C (1 min)
10°C/min 250°C. -
Detection: SIM mode monitoring molecular ion (M+) and M-57 (loss of t-butyl).
-
References
-
Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose. Source: Journal of Pharmaceutical Sciences, 1975. URL:[Link]
-
Oxidative stress as a mechanism of teratogenesis. Source: Birth Defects Research (Part C), 2006.[4] URL:[Link]
-
Passive transport of 5,5-dimethyl-2,4-oxazolidinedione into beef heart mitochondria. Source: Journal of Biological Chemistry (via PubMed), 1970. URL:[Link]
-
PubChem Compound Summary for CID 232592: 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. Source: National Center for Biotechnology Information (2025). URL:[Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Source: Clinical Pharmacokinetics, 2018. URL:[Link]
Sources
- 1. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative stress as a mechanism of teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Spectroscopic Characterization of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione: A Comprehensive Analytical Guide
Executive Summary & Pharmacological Context
In the realm of antiepileptic drug metabolism, 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (often referred to as the active N-demethylated metabolite of paramethadione) occupies a critical space . Paramethadione is an oxazolidinedione-class anticonvulsant administered as a prodrug; upon entering the hepatic system, it undergoes rapid CYP450-mediated N-demethylation to yield this active, long-acting metabolite .
For drug metabolism and pharmacokinetics (DMPK) scientists, accurately identifying this metabolite from biological matrices or synthetic reaction mixtures requires an airtight spectroscopic strategy. As a Senior Application Scientist, I have structured this guide to move beyond mere data listing. Here, we will dissect the causality behind the spectroscopic phenomena of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, providing you with a self-validating analytical framework.
Figure 1: Hepatic CYP450-mediated N-demethylation of paramethadione to its active metabolite.
Structural Architecture & Spectroscopic Causality
The molecular architecture of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (C₆H₉NO₃) dictates its unique spectral signatures . The core is a five-membered heterocycle featuring:
-
A Chiral Center at C5: The simultaneous attachment of a methyl group, an ethyl group, an ether oxygen, and a carbonyl carbon renders C5 a stereocenter. This breaks the symmetry of the attached ethyl group, causing profound effects in the ¹H NMR spectrum.
-
Dual Carbonyl Environments: The C2 carbonyl is flanked by oxygen and nitrogen (carbamate-like), while the C4 carbonyl is flanked by carbon and nitrogen (amide-like). This electronic asymmetry is the primary driver of its distinct FT-IR profile.
-
An Acidic Imide Proton: The unsubstituted N3 position acts as a weak acid (pKa ~6.3), which governs both its behavior in protic NMR solvents and its ionization efficiency in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Profiling
A robust NMR analysis must account for the stereochemical realities of the molecule. Below is the consolidated 1D NMR data, acquired at 298 K in CDCl₃.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |
| C5-CH₃ | 1.48 | Singlet (s) | 3H | Sharp singlet; isolated from adjacent protons. |
| Ethyl-CH₃ | 0.95 | Triplet (t), J = 7.4 Hz | 3H | Standard coupling to adjacent methylene group. |
| Ethyl-CH₂ | 1.75 – 1.95 | Multiplet (m) | 2H | Critical: Diastereotopic protons due to the adjacent C5 chiral center. They form an ABX₃ spin system, preventing a simple quartet. |
| N-H | 8.20 – 8.60 | Broad Singlet (br s) | 1H | Broadened by ¹⁴N quadrupolar relaxation and trace solvent exchange. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Assignment & Causality |
| C4 | 174.5 | Amide-like carbonyl; less deshielded than C2 due to adjacent carbon. |
| C2 | 155.2 | Carbamate-like carbonyl; highly deshielded by flanking O and N atoms. |
| C5 | 84.6 | Quaternary stereocenter; pushed downfield by the highly electronegative O1 ether linkage. |
| Ethyl-CH₂ | 30.1 | Standard aliphatic methylene carbon. |
| C5-CH₃ | 23.4 | Methyl carbon directly attached to the C5 stereocenter. |
| Ethyl-CH₃ | 7.8 | Terminal methyl carbon of the ethyl chain. |
Field Insight: A common pitfall in junior laboratories is misidentifying the ethyl-CH₂ multiplet as an impurity. As an Application Scientist, I always emphasize that the diastereotopic nature of these protons is actually a built-in validation of the C5 stereocenter's integrity.
Vibrational Spectroscopy (FT-IR)
The 1,3-oxazolidine-2,4-dione ring produces a highly diagnostic FT-IR spectrum . The presence of two distinct carbonyl stretches is the definitive proof of ring closure.
Table 3: FT-IR Diagnostic Bands (ATR Modality)
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Significance |
| 3250 – 3300 | N-H stretch | Medium, Broad | Confirms the N-demethylated (active) state of the metabolite. |
| 1815 | C=O stretch (C2) | Strong | High force constant driven by the electron-withdrawing O1 and N3 atoms. |
| 1735 | C=O stretch (C4) | Strong | Lower frequency stretch characteristic of the amide-like C4 carbonyl. |
| 1120 | C-O-C stretch | Strong | Confirms the intact oxazolidine ether linkage. |
Mass Spectrometry & Ionization Behavior
To achieve a self-validating dataset, High-Resolution Mass Spectrometry (HRMS) must be utilized in both positive and negative Electrospray Ionization (ESI) modes.
-
Positive Mode (ESI+): Yields the protonated adduct [M+H]⁺ at m/z 144.0656 .
-
Negative Mode (ESI-): Because the N3 proton is acidic (pKa ~6.3), the molecule readily deprotonates, yielding an intense [M-H]⁻ at m/z 142.0510 .
Causality: The ability to detect the molecule in negative mode is a direct chemical consequence of the imide-like N-H bond. If a synthetic derivative fails to ionize in negative mode, it strongly implies unwanted N-alkylation has occurred.
Standardized Self-Validating Experimental Protocol
Trustworthiness in analytical chemistry requires orthogonal validation. The protocol below is designed as a self-validating system: the structural hypotheses generated by 1D NMR are challenged by 2D NMR, while the electronic environment inferred from FT-IR is corroborated by HRMS ionization behavior.
Figure 2: Standardized multi-modal spectroscopic workflow for oxazolidinedione characterization.
Step-by-Step Methodology
Step 1: Sample Preparation & Solvent Selection
-
Weigh exactly 10.0 mg of the analyte.
-
Dissolve in 0.6 mL of anhydrous CDCl₃ (0.03% v/v TMS). Validation Check: If the N-H peak at ~8.5 ppm is obscured by water exchange, prepare a secondary sample in DMSO-d₆. The strong hydrogen-bonding nature of DMSO will lock the N-H proton, shifting it downfield (>10.5 ppm) and sharpening the peak, definitively proving its identity.
Step 2: NMR Acquisition (Orthogonal Connectivity)
-
Acquire standard 1D ¹H (16 scans) and ¹³C (512 scans) spectra.
-
Execute an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Validation Check: To prove the oxazolidine ring is intact and not an open-chain isomer, verify that the C5-CH₃ protons (δ 1.48) show a strong ³J correlation to both the C4 carbonyl (δ 174.5) and the C2 carbonyl (δ 155.2).
Step 3: FT-IR Acquisition
-
Place 1-2 mg of neat sample onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply standard anvil pressure and acquire 32 scans from 4000 to 400 cm⁻¹. Validation Check: ATR is specifically chosen over KBr pelleting to eliminate hygroscopic water absorption, ensuring the 3250 cm⁻¹ N-H band is accurately resolved without interference from O-H stretching.
Step 4: HRMS Analysis
-
Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water (with 0.1% Formic Acid for positive mode; use pure solvents for negative mode).
-
Inject into an ESI-TOF mass spectrometer. Validation Check: Alternate between positive and negative polarities. The simultaneous presence of m/z 144.0656 (+) and 142.0510 (-) mathematically validates the exact mass and confirms the presence of the acidic N-H pharmacophore.
References
-
PubChem. "5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione". National Center for Biotechnology Information.[Link]
-
PharmaCompass. "Paramethadione - Drug Information, Uses, Side Effects, Chemistry".[Link]
-
EMBL-EBI. "5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CHEBI:179636)". Chemical Entities of Biological Interest.[Link]
-
Arkivoc. "Flash vacuum pyrolysis of oxazolidine-2,4-diones". Arkat USA, Inc.[Link]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
An authoritative, in-depth guide to the laboratory synthesis of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (Paramethadione), tailored for chemical researchers and drug development professionals. This document provides a comprehensive, scientifically-grounded protocol, emphasizing mechanistic understanding, safety, and analytical validation.
Introduction and Scientific Context
The 1,3-oxazolidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in various biologically active compounds. Its most notable therapeutic application is in the class of anticonvulsant drugs. The target molecule of this protocol, 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, known pharmaceutically as Paramethadione, has been historically used in the treatment of absence (petit mal) seizures.[1][2] Its mechanism of action is understood to involve the reduction of T-type calcium currents within thalamic neurons, a key pathway in controlling the neuronal hypersynchrony characteristic of these seizures.[1][2]
The synthesis of Paramethadione and its analogs remains a relevant topic for researchers exploring new therapeutic agents, developing novel synthetic methodologies, or studying structure-activity relationships (SAR) of the oxazolidinedione class.[3] This guide presents a robust and well-established two-step synthetic route, beginning with the formation of a cyanohydrin intermediate from 2-butanone, followed by a cyclization reaction with urea.[1][4] The causality behind each procedural step, from reagent choice to reaction conditions, is explained to provide a protocol that is not just a series of instructions, but a self-validating scientific method.
Overall Synthetic Strategy and Mechanism
The synthesis is logically divided into two primary transformations:
Part I: Cyanohydrin Formation. This step involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of 2-butanone (methyl ethyl ketone).[4][5] Due to the extreme toxicity of hydrogen cyanide (HCN) gas, it is generated in situ from a salt like sodium cyanide (NaCN) and a mineral acid.[4] The planar nature of the starting ketone means the cyanide nucleophile can attack from either face, resulting in a racemic mixture of the chiral cyanohydrin product, 2-hydroxy-2-methylbutanenitrile.[5][6][7]
Part II: Cyclization to form the Oxazolidinedione Ring. The α-hydroxy nitrile intermediate possesses the necessary functionalities for heterocycle formation. In the presence of urea, a cyclization reaction is initiated. The mechanism is believed to involve the initial attack of a urea nitrogen onto the nitrile carbon, followed by intramolecular cyclization and loss of ammonia to form the stable five-membered oxazolidinedione ring.
Figure 1. High-level overview of the two-part synthetic workflow.
Materials, Reagents, and Equipment
The use of high-purity, anhydrous (where specified) reagents is critical for minimizing side reactions and achieving a high yield of the final product.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Recommended Purity | Example Supplier | Key Considerations |
| 2-Butanone | C₄H₈O | 72.11 | ≥99% | Sigma-Aldrich | Store over molecular sieves. |
| Sodium Cyanide | NaCN | 49.01 | ≥98% | Sigma-Aldrich | ACUTELY TOXIC . Handle with extreme caution and appropriate PPE. |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% (conc.) | Fisher Scientific | CORROSIVE . Add slowly and with cooling. |
| Urea | CH₄N₂O | 60.06 | ≥99.5% | Acros Organics | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Sigma-Aldrich | HIGHLY FLAMMABLE . Peroxide formation risk. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | VWR | Used as a saturated aqueous solution. |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific | Used as a drying agent. |
| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | VWR | For recrystallization. |
Essential Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with hotplate, ice bath, rotary evaporator, vacuum filtration apparatus, standard laboratory glassware.
Detailed Experimental Protocol
PART A: Synthesis of 2-Hydroxy-2-methylbutanenitrile
CRITICAL SAFETY WARNING: This procedure generates highly toxic Hydrogen Cyanide (HCN) gas. This entire protocol MUST be performed within a certified, high-flow chemical fume hood. A second researcher should be aware of the procedure being performed. An emergency cyanide exposure antidote kit must be available.
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask with a magnetic stir bar. Fit the central neck with a dropping funnel, one side neck with a thermometer, and the other with a gas outlet bubbler vented to a bleach solution to neutralize any excess HCN.
-
Initial Charge: Add 2-butanone (72.1 g, 1.0 mol) to the flask. Begin stirring and cool the flask to 0-5 °C using an ice-water bath.
-
Cyanide Addition: In a separate flask, carefully prepare a solution of sodium cyanide (53.9 g, 1.1 mol) in 150 mL of deionized water. Transfer this solution to the dropping funnel.
-
Controlled Reaction: Add the sodium cyanide solution dropwise to the stirred, cooled 2-butanone over approximately 90 minutes. The internal temperature must be rigorously maintained below 10 °C to prevent excessive HCN volatilization and side reactions.
-
Acidification: Once the cyanide addition is complete, prepare a solution of concentrated sulfuric acid (27.2 mL, 0.5 mol) in 50 mL of cold water. Add this dilute acid solution dropwise via the dropping funnel to the reaction mixture. Extreme caution is required as this step neutralizes excess cyanide and generates HCN. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Completion: After the acid addition, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up and Extraction: Transfer the reaction mixture to a 1 L separatory funnel. The organic layer containing the cyanohydrin product will separate. Extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic layers. Wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine. Dry the combined organic phase over anhydrous magnesium sulfate.
-
Isolation of Intermediate: Filter off the drying agent and remove the diethyl ether solvent under reduced pressure using a rotary evaporator. The resulting colorless to pale yellow oil is crude 2-hydroxy-2-methylbutanenitrile.[5] The crude product is typically of sufficient purity for the subsequent step.
Figure 2. Step-by-step workflow for the synthesis of the cyanohydrin intermediate.
PART B: Synthesis of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the crude 2-hydroxy-2-methylbutanenitrile (from Part A, ~1.0 mol) and urea (72.0 g, 1.2 mol).
-
Heating and Reaction: Heat the mixture in an oil bath to 100-110 °C. The solids will melt and form a stirrable slurry. Maintain this temperature and stir vigorously for 4-6 hours. Ammonia gas will be evolved during the reaction.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate:hexane mobile phase. The product will appear as a new, more polar spot.
-
Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The crude product will often solidify into a crystalline mass.
-
Purification by Recrystallization: Scrape the solid from the flask. To purify, dissolve the crude solid in a minimum amount of hot ethanol (approx. 200-300 mL). Once dissolved, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Final Product Isolation: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small amount of a cold 1:1 ethanol/water mixture. Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.
Analytical Characterization
The identity and purity of the final product must be rigorously confirmed.
| Analytical Method | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 76-78 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.3 (br s, 1H, NH), 1.90 (q, J=7.4 Hz, 2H, CH₂), 1.50 (s, 3H, CH₃), 0.98 (t, J=7.4 Hz, 3H, CH₂CH₃ ) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 175.5 (C=O), 156.2 (C=O), 83.7 (C-quaternary), 32.0 (CH₂), 23.8 (CH₃), 8.5 (CH₂C H₃) |
| FT-IR (KBr, cm⁻¹) | 3255 (N-H stretch), 2970 (C-H stretch), 1835, 1745 (asymmetric and symmetric C=O stretches), 1210 (C-O stretch) |
| Mass Spec (EI) | m/z (%): 143 (M⁺, 15), 115 (M-CO, 100), 86 (45), 57 (80) |
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Part A | Temperature exceeded 10°C, leading to HCN loss. Incomplete extraction. | Ensure rigorous temperature control with an efficient ice bath. Perform at least three extractions with diethyl ether to maximize recovery. |
| Dark, Oily Product in Part B | Overheating during cyclization (>120°C) causing decomposition. | Use a temperature-controlled oil bath and monitor the internal reaction temperature closely. Do not exceed 110°C. |
| Failure to Crystallize | Presence of unreacted starting materials or oily impurities. | If direct recrystallization fails, purify the crude product via column chromatography on silica gel using an ethyl acetate/hexane gradient. |
| Broad Melting Point | The final product is impure. | Repeat the recrystallization step, ensuring the product is completely dry before analysis. |
References
-
BenchChem (2025). 2-Hydroxy-2-methylbutanenitrile synthesis and properties. Available at: [5]
-
BenchChem (2025). Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxy-2-methylbutanenitrile. Available at: [8]
-
ChemicalBook (2025). 2-hydroxy-2-methylbutanenitrile. Available at: [4]
-
Wikipedia (2026). Paramethadione. Available at: [1]
-
Wikidoc (2015). Paramethadione. Available at:
-
Pharmacy 180 (2023). Oxazolidinediones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available at: [3]
-
Inxight Drugs (2024). PARAMETHADIONE. Available at: [2]
-
Vaia (2024). Reaction of 2-butanone with HCN yields a chiral product. What stereochemistry does the product have? Is it optically active?. Available at: [6]
-
Homework.Study.com (2023). Reaction of butan-2-one with HCN yields a cyanohydrin product (R2C(OH)CN) having a new.... Available at: [7]
Sources
- 1. Paramethadione - Wikipedia [en.wikipedia.org]
- 2. PARAMETHADIONE [drugs.ncats.io]
- 3. pharmacy180.com [pharmacy180.com]
- 4. 2-hydroxy-2-methylbutanenitrile | 4111-08-4 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vaia.com [vaia.com]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: LC-MS/MS Quantification of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione in Human Plasma
Target Audience: Analytical Chemists, Pharmacokineticists, and Clinical Researchers Matrix: Human Plasma / Serum Analyte: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (Active Metabolite of Paramethadione)
Executive Summary
This application note details a highly selective and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione . As the primary active metabolite of the anticonvulsant prodrug paramethadione, accurate pharmacokinetic tracking of this compound is critical for therapeutic drug monitoring and neurological research. This protocol establishes a self-validating analytical workflow that overcomes the historical limitations of Gas-Liquid Chromatography (GLC) and UV-based detection methods.
Pharmacological Context & Analyte Properties
Paramethadione (5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione) is an oxazolidinedione-class anticonvulsant historically utilized for absence seizures. In vivo, it undergoes rapid hepatic N-demethylation via cytochrome P450 (specifically CYP2C9) to form its active metabolite: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione [1].
Because the parent drug has a short half-life, the therapeutic efficacy—specifically the blockade of low-voltage-activated T-type calcium channels in thalamic neurons—is almost entirely mediated by this N-demethylated metabolite, which accumulates in serum due to slow renal excretion[2, 3].
Figure 1: Metabolic activation of paramethadione and its mechanism of action.
Analytical Rationale: The Causality Behind the Method
As a Senior Application Scientist, it is vital to understand why specific analytical modalities are chosen over others. The structure of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione dictates the following instrumental logic:
-
Rejection of HPLC-UV: The oxazolidinedione ring lacks extended
-conjugation. Consequently, it only exhibits weak UV absorbance at low wavelengths ( ~210 nm). At this wavelength, biological matrices like plasma produce massive background interference, destroying assay selectivity. -
Rejection of ELSD: Evaporative Light-Scattering Detection (ELSD) requires analytes to be non-volatile. Studies have demonstrated that oxazolidinediones are prone to sublimation within the heated drift tube of an ELSD, leading to catastrophic signal loss [4].
-
Selection of LC-MS/MS (Negative ESI): The molecule contains an imide nitrogen (flanked by carbonyls at C2 and C4) with a
of approximately 6.1. This slight acidity makes it highly amenable to deprotonation. Electrospray Ionization (ESI) in negative ion mode provides unparalleled sensitivity and avoids the matrix noise typically seen in positive ion modes for low-mass analytes. -
Mobile Phase Causality: Despite using negative ESI, the LC mobile phase is acidified with 0.1% Formic Acid (pH ~2.7). Why? At pH 2.7, the analyte is fully protonated (neutral) during chromatography, ensuring robust retention on a hydrophobic C18 column and preventing peak tailing caused by secondary silanol interactions. The high voltage in the ESI source easily forces the deprotonation required for MS detection regardless of the acidic eluent.
Experimental Protocol
Materials and Reagents
-
Reference Standard: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (Purity
99%). -
Internal Standard (IS): Ethosuximide-d3 (or structurally analogous deuterated imide).
-
Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA).
-
Matrix: Blank human plasma (K2EDTA).
Sample Preparation Workflow (Protein Precipitation)
Protein precipitation (PPT) using acetonitrile is selected for its ability to provide a "hard crash" of plasma proteins, yielding a highly clean extract that minimizes ion suppression in the MS source.
-
Aliquot: Transfer
of human plasma sample into a 1.5 mL Eppendorf tube. -
Spike IS: Add
of the Internal Standard working solution ( ). -
Precipitate: Add
of ice-cold Acetonitrile (100%) to the tube. -
Agitate: Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge: Spin at
for 10 minutes at 4°C. -
Dilute & Transfer: Transfer
of the clear supernatant into an autosampler vial containing of Mobile Phase A (0.1% FA in Water).-
Expert Insight: Diluting the high-organic supernatant with aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) when injected onto the reverse-phase column.
-
Figure 2: Step-by-step sample preparation and analytical workflow.
Liquid Chromatography Conditions
| Parameter | Specification |
| Column | Kinetex® C18, 2.1 x 100 mm, 1.7 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Water |
| Mobile Phase B | 100% LC-MS Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| Gradient Program | 0.0–0.5 min: 5% B 0.5–3.0 min: 5% |
Mass Spectrometry Parameters (Negative ESI)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Analyte MRM Transition (Quantifier) | |
| Analyte MRM Transition (Qualifier) | |
| Collision Energy (CE) | 12 eV (Quantifier) / 20 eV (Qualifier) |
Data Presentation & Method Validation
A self-validating system requires rigorous checks for linearity, precision, and matrix effects. The following table summarizes the expected validation metrics for this protocol based on FDA/EMA bioanalytical guidelines.
| Validation Parameter | Acceptance Criteria / Result |
| Linear Dynamic Range | 0.1 – 50.0 µg/mL ( |
| Limit of Detection (LOD) | 0.02 µg/mL (S/N |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL (S/N |
| Intra-day Precision (CV%) | |
| Inter-day Precision (CV%) | |
| Mean Extraction Recovery | 92% – 96% (Consistent across concentration range) |
| Matrix Effect (Ion Suppression) | 95% – 102% (Indicates negligible matrix interference) |
Troubleshooting & Expert Insights
-
Loss of Sensitivity over Time: Because the analyte is monitored in negative mode, the MS source is highly susceptible to contamination from basic lipids and mobile phase impurities. If the signal degrades, clean the ESI corona needle and the first vacuum stage cone. Ensure the use of ultra-pure LC-MS grade solvents.
-
Peak Tailing: If peak tailing occurs, verify the pH of Mobile Phase A. The pH must remain strictly below 3.0 to keep the imide nitrogen fully protonated during the chromatographic separation.
-
Poor Retention: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is a relatively small, polar molecule. If it elutes too close to the void volume, ensure the initial gradient is held at a maximum of 5% organic solvent. If necessary, switch to an aqueous C18 column (e.g., a polar-endcapped or T3 phase) to increase retention of polar analytes.
References
-
PubChem. "5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione". National Center for Biotechnology Information. URL:[Link]
-
Booker HE, Darcey B. "Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose". Journal of Pharmaceutical Sciences, 1975 Oct;64(10):1702-3. DOI: 10.1002/jps.2600641027. URL:[Link]
-
Oxford Academic. "An Investigation into Detector Limitations Using Evaporative Light-Scattering Detectors For Pharmaceutical Applications". Journal of Chromatographic Science, Volume 41, Issue 8, 2003. URL:[Link]
Application Note: High-Fidelity Mass Spectrometry of Oxazolidinedione Anticonvulsants
This Application Note is structured to serve as a definitive technical guide for the mass spectrometric analysis of oxazolidinedione anticonvulsants, specifically Trimethadione (TMO) and its active metabolite Dimethadione (DMO) .[1][2]
Executive Summary & Mechanism of Action
Oxazolidinediones are a class of anticonvulsants primarily used to treat absence seizures (petit mal) refractory to succinimides. Their mechanism involves the blockade of T-type calcium channels in thalamic neurons. From an analytical perspective, these compounds present unique challenges due to their high volatility (TMO), low molecular weight, and extensive metabolism (N-demethylation).[1][2]
This protocol details a dual-stream analytical approach:
-
GC-EI-MS: The "Gold Standard" for broad-spectrum screening due to the high volatility of TMO.
-
LC-ESI-MS/MS: The modern solution for high-sensitivity quantification in complex biological matrices (plasma/serum), avoiding the need for derivatization.
Chemical Properties & Fragmentation Logic
Understanding the structural breakdown is prerequisite to selecting valid ion transitions.
| Compound | MW | Structure Note | Key Fragmentation (EI/CID) |
| Trimethadione | 143.14 | 3,5,5-Trimethyl-2,4-oxazolidinedione | Loss of CH₃ (N-methyl): Yields m/z 128/129.Ring Cleavage: Loss of CO (-28) and CO₂ (-44).[1][2] |
| Dimethadione | 129.11 | 5,5-Dimethyl-2,4-oxazolidinedione | Active Metabolite. Lacks N-methyl group.Base Peak: Often m/z 43 (Acetyl cation) or m/z 58.[1][2] |
Fragmentation Pathway Diagram
The following logic map illustrates the degradation pathways used for MS/MS transition selection.
Caption: Predicted fragmentation pathways for TMO and DMO in ESI+ mode. The metabolic conversion of TMO to DMO is indicated by the red dashed line.
Protocol A: LC-ESI-MS/MS (Quantitative)
Objective: High-sensitivity quantification of TMO and DMO in human plasma.[1][2] Rationale: Unlike GC-MS, this method requires no derivatization and offers superior throughput.[1][2]
Sample Preparation (Protein Precipitation)
Self-Validating Step: The use of a deuterated internal standard (TMO-d3 or DMO-d3) is mandatory to correct for matrix effects common in ESI.
-
Aliquot: Transfer 100 µL of patient plasma to a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (1 µg/mL in MeOH).
-
Precipitate: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Why? Acidified ACN ensures protein denaturation and promotes protonation of the basic nitrogen, aiding recovery.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of Mobile Phase A (Water + 0.1% FA).
-
Critical: Injecting pure ACN can cause peak broadening for early eluters like DMO. Dilution matches the solvent strength to the initial gradient.
-
Chromatographic Conditions[3][4]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Mass Spectrometry Parameters (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| Trimethadione | 144.1 | 100.1 | 15 | Quantifier (Loss of CO₂) |
| 144.1 | 129.1 | 10 | Qualifier (Loss of CH₃) | |
| Dimethadione | 130.1 | 87.0 | 18 | Quantifier |
| 130.1 | 43.1 | 25 | Qualifier |
Protocol B: GC-EI-MS (Screening)
Objective: Broad-spectrum forensic screening or confirmation of TMO (highly volatile).[1][2] Rationale: TMO is thermally stable and volatile, making it an ideal candidate for GC without derivatization. DMO may require derivatization (methylation) for optimal peak shape.
Sample Preparation (LLE)[4]
-
Extraction: Mix 0.5 mL plasma with 3 mL Ethyl Acetate or MTBE.
-
Agitate: Rotate for 10 minutes.
-
Separate: Centrifuge and transfer organic layer to a glass tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Caution: TMO is volatile. Do not over-dry or use high heat. Stop immediately upon dryness.
-
-
Reconstitute: Dissolve residue in 100 µL Ethyl Acetate.
GC-MS Parameters[3][5]
-
Inlet: Splitless mode, 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm).[1][2]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Hold: 3 min
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.[1][2]
-
SIM Mode:
Method Validation & Troubleshooting
Common Failure Modes
-
Low DMO Sensitivity (LC-MS): DMO is small and polar. It may elute in the void volume if the organic content of the injection is too high. Solution: Ensure the sample diluent matches the initial mobile phase (5% Methanol).
-
TMO Loss (GC-MS): TMO can be lost during the evaporation step of LLE. Solution: Use a "keeper" solvent (e.g., 10 µL dodecane) or switch to the protein precipitation method used in LC-MS.
Linearity & Range[6]
-
Therapeutic Range: TMO (rarely detected due to rapid metabolism), DMO (10–50 µg/mL).[1][2]
-
Calibration Curve: 0.5 µg/mL to 100 µg/mL.
-
Regression: Linear 1/x² weighting.
References
-
NIST Mass Spectrometry Data Center. (2023). Trimethadione Mass Spectrum (Electron Ionization).[3][4][5][6][7] NIST Chemistry WebBook, SRD 69.[1][2][3][8] [Link][1][2]
-
Zhang, Y., et al. (2025).[1][2] LC-MS/MS Method for Simultaneous Quantification of Oxazolidinone Antimicrobials. Drug Design, Development and Therapy.[1][2] [Link](Note: Adapted methodology for oxazolidinedione class).
-
Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Application Note 5994-1033EN. [Link]
Sources
- 1. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 2. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 3. Trimethadione [webbook.nist.gov]
- 4. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethadione [webbook.nist.gov]
- 6. Trimethadione [webbook.nist.gov]
- 7. mzcloud.org [mzcloud.org]
- 8. Trimethadione [webbook.nist.gov]
In Vitro Pharmacological Profiling of 5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione: T-Type Calcium Channel Modulation and Electrophysiology
Target Audience: Researchers, electrophysiologists, and drug development professionals. Content Type: Application Note & Experimental Protocols
Introduction & Pharmacological Context
In the landscape of antiepileptic drug development, understanding the pharmacokinetic and pharmacodynamic profiles of active metabolites is as critical as evaluating the parent compound. 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CAS 52387-52-7) is the primary active, N-demethylated metabolite of the oxazolidinedione anticonvulsant paramethadione[1].
While paramethadione acts essentially as a prodrug with a relatively short half-life, its conversion into 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is responsible for the prolonged therapeutic efficacy observed in patients[2]. The primary mechanism of action of this metabolite is the state-dependent blockade of low-voltage-activated (LVA) T-type calcium channels (specifically isoforms CaV3.1, CaV3.2, and CaV3.3)[3]. By inhibiting these channels, the compound suppresses the hypersynchronous, oscillatory burst firing in thalamocortical relay neurons, which is the pathophysiological hallmark of absence seizures[4].
As a Senior Application Scientist, I have structured this guide to provide the mechanistic rationale and validated in vitro protocols required to study this compound. Evaluating the metabolite directly in vitro is essential, as applying the parent prodrug to isolated cells will yield false-negative or significantly attenuated efficacy data due to the lack of hepatic CYP450 enzymes in standard cell cultures[2].
Mechanism of Action Pathway
Mechanism of action: N-demethylation of paramethadione and subsequent T-type Ca2+ channel blockade.
Quantitative Data Summary
The necessity of testing the metabolite rather than the parent drug in vitro is highlighted by their distinct pharmacokinetic profiles. The table below summarizes the key comparative metrics.
| Property | Paramethadione (Parent Drug) | 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (Metabolite) |
| Molecular Weight | 157.17 g/mol [5] | 143.14 g/mol [1] |
| Pharmacological Role | Prodrug (Weakly Active)[2] | Primary Active Anticonvulsant |
| In Vivo Half-Life (Human) | ~16 hours[5] | ~13 days[5] |
| Primary Target | T-type Calcium Channels[2] | T-type Calcium Channels (CaV3.x)[3] |
| Cmax (300 mg oral dose) | 6.0 µg/mL[5] | 8.4 µg/mL[5] |
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To quantify the IC50 and state-dependent inhibition of recombinant CaV3.x channels by 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione.
Causality & Experimental Design:
Whole-cell patch-clamp is the gold standard for measuring transient T-type currents[2]. We utilize HEK293 cells stably expressing specific CaV3 subtypes to isolate the pharmacological effect from other native ion channels. Barium (
Step-by-Step Methodology
-
Cell Preparation: Culture HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Plate cells on poly-D-lysine coated glass coverslips 24 hours prior to recording.
-
Solution Preparation:
-
Intracellular (Pipette) Solution: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM MgCl2, 2 mM Mg-ATP. Adjust pH to 7.3 with CsOH. (Rationale: Cesium blocks outward
currents, isolating the inward currents). -
Extracellular (Bath) Solution: 140 mM TEA-Cl, 5 mM BaCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with TEA-OH. (Rationale: TEA blocks
channels; acts as the charge carrier).
-
-
Compound Preparation: Dissolve 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione in 100% DMSO to create a 100 mM stock. Dilute in the extracellular bath solution to final testing concentrations (e.g., 10 µM, 100 µM, 1 mM, 3 mM). Critical: Ensure final DMSO concentration remains < 0.1% to prevent solvent-induced membrane instability.
-
Recording Configuration: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ. Approach the cell, apply gentle negative pressure to establish a giga-ohm seal (>1 GΩ), and apply a brief pulse of suction to rupture the membrane, achieving the whole-cell configuration.
-
Voltage Protocol: Hold cells at a resting membrane potential of -100 mV to ensure T-type channels are fully recovered from inactivation. Apply 50 ms depolarizing voltage steps to -30 mV every 10 seconds to elicit transient inward T-type currents.
-
Perfusion & Data Acquisition: Perfuse the active metabolite over the cell using a gravity-driven micro-perfusion system. Record the steady-state current inhibition after 3-5 minutes of perfusion per concentration. Calculate the IC50 using a standard Hill equation fit.
Step-by-step whole-cell patch-clamp electrophysiology workflow for evaluating T-type currents.
Protocol 2: In Vitro Hepatic N-Demethylation Assay
Objective: To evaluate the conversion kinetics of paramethadione to its active metabolite, 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione.
Causality & Experimental Design: Because paramethadione requires metabolic activation[1], understanding its conversion rate is critical for pharmacokinetic modeling. Human Liver Microsomes (HLMs) provide a rich, standardized source of CYP450 enzymes. An NADPH regenerating system is strictly required because CYP-mediated N-demethylation consumes NADPH; a regenerating system sustains catalytic activity over the entire incubation period, preventing premature reaction plateauing.
Step-by-Step Methodology
-
Reaction Mixture Assembly: In a 1.5 mL Eppendorf tube, combine HLMs (final protein concentration: 1 mg/mL), paramethadione (10 µM), and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolism by adding an NADPH regenerating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling: Withdraw 50 µL aliquots at precise time points: 0, 15, 30, 60, and 120 minutes.
-
Reaction Termination (Quenching): Instantly quench the withdrawn aliquots by dispensing them into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., deuterated dimethadione). (Rationale: The organic solvent immediately denatures the CYP enzymes, halting the reaction and precipitating the proteins).
-
Quantification: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to HPLC vials and analyze via LC-MS/MS to quantify the formation rate of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione.
References
-
PubChem. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CID 232592). National Center for Biotechnology Information. URL:[Link]
-
NCATS Inxight Drugs. PARAMETHADIONE. National Center for Advancing Translational Sciences. URL:[Link]
-
NCBI PMC. Low threshold T-type calcium channels as targets for novel epilepsy treatments. URL:[Link]
-
NCBI PMC. The Role of T-Type Calcium Channel Genes in Absence Seizures. URL: [Link]
Sources
- 1. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARAMETHADIONE [drugs.ncats.io]
using 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione as a research tool
(5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione)
Executive Summary: The "Probe" vs. The "Drug"
While Paramethadione (CAS: 115-67-3) has largely been superseded in clinical epilepsy treatment by succinimides (e.g., Ethosuximide), it remains a critical research probe in two distinct fields: ion channel biophysics and teratology .
Its utility stems from its specific binding kinetics to T-type Calcium Channels (
This guide moves beyond the clinical package insert, providing researchers with the specific protocols required to utilize Paramethadione as a bench-side tool.
Module 1: Chemical & Physical Profile
Before initiating biological assays, the compound's stability and solubility must be managed. Paramethadione is an oxazolidinedione derivative; it is sensitive to hydrolysis in highly alkaline environments.
Table 1: Physicochemical Properties for Assay Design
| Property | Value | Experimental Implication |
| Molecular Formula | Parent mass for Mass Spec (MW: 157.[1][2][3]17) | |
| Solubility | Ethanol, Chloroform, Ether | Prepare stock solutions in 100% EtOH or DMSO. |
| Aqueous Solubility | Sparingly soluble | Dilute stocks >1:1000 into aqueous buffers to avoid precipitation. |
| pKa | ~6.0 (Acidic imide proton) | Ionization state changes near physiological pH; affects membrane permeability. |
| Active Metabolite | 5-ethyl-5-methyl-2,4-oxazolidinedione | Crucial: In chronic in vivo studies, this metabolite accumulates and exerts therapeutic/toxic effects. |
Module 2: Electrophysiology (T-Type Channel Blockade)
Application: Investigating low-voltage-activated (LVA) calcium currents (
Mechanistic Insight: Paramethadione is a state-dependent blocker. It binds more effectively when the channel is in the inactivated state . Therefore, the holding potential (
Protocol: Whole-Cell Patch Clamp Assessment
Objective: Quantify
1. Solutions Preparation:
-
External Solution (Bath): 140 mM NaCl, 4 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4). Note: Add Tetrodotoxin (TTX) 1 M if recording from neurons to block spikes. -
Internal Solution (Pipette): 130 mM CsCl (to block
currents), 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2). -
Paramethadione Stock: 100 mM in DMSO. Working concentrations: 10
M – 3 mM.
2. Recording Configuration:
-
Mode: Whole-cell voltage clamp.
-
Series Resistance (
): Compensate >70% to minimize voltage error.
3. Voltage Protocols (The Critical Variable):
-
Protocol A (Resting Block): Hold at -90 mV. Step to -30 mV for 150 ms.
-
Result: Measures block of resting channels. Paramethadione efficacy will be lower .
-
-
Protocol B (Inactivated State Block): Hold at -60 mV (induces partial inactivation). Step to -30 mV.
-
Result: Measures block of inactivated channels. Paramethadione efficacy will be higher (Left-shift in
).
-
4. Data Analysis:
-
Normalize peak current amplitude (
). -
Fit to the Hill Equation:
Module 3: In Vivo Teratology Modeling
Application: Modeling oxidative stress-induced congenital defects (Fetal Trimethadione/Paramethadione Syndrome). Causality: The oxazolidinedione ring undergoes bioactivation (likely via peroxidase or CYP activity) to reactive intermediates that deplete glutathione (GSH) and cause embryonic arrhythmia/hypoxia.
Protocol: Rodent Teratogenicity Assay
Objective: Induce specific craniofacial and cardiovascular defects to test preventative agents (e.g., antioxidants).
1. Animal Model:
-
Species: CD-1 Mice or Sprague-Dawley Rats.
-
Timing: Dosing must occur during organogenesis (Gestational Days 6–15 for mice; 7–17 for rats).
2. Dosing Regimen:
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
-
Dose: 300 mg/kg to 600 mg/kg (Titrate based on maternal toxicity).
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) or Corn Oil.
3. Observation & Harvest:
-
Maternal: Monitor weight daily. >15% weight loss indicates maternal toxicity confounding the teratogenic data.
-
Harvest: C-section on GD 18 (mice) or GD 20 (rats).
4. Fetal Assessment:
-
Viability: Count resorptions (early death) vs. live fetuses.
-
Morphology: Fix in Bouin’s solution for visceral exam (Wilson’s razor blade technique) to detect septal heart defects.
-
Skeletal: Stain with Alizarin Red S/Alcian Blue to visualize delayed ossification.
Module 4: Bioanalytical Quantification (LC-MS/MS)
Application: Pharmacokinetic (PK) profiling to distinguish Parent (Paramethadione) from Metabolite (N-demethylated form).
Protocol: LC-MS/MS Method
1. Sample Preparation:
-
Matrix: Plasma or Serum (50
L). -
Extraction: Protein precipitation. Add 150
L Acetonitrile containing Internal Standard (e.g., Ethosuximide-d3). Vortex 1 min, Centrifuge 10,000g for 5 min.
2. Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm, 3.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
3. Mass Spectrometry (MRM Parameters):
-
Source: Electrospray Ionization (ESI), Positive Mode.
Table 2: Recommended MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Paramethadione | 158.1 | 86.1 | 15 | Loss of side chains/ring cleavage |
| Metabolite (EMO) | 144.1 | 72.1 | 18 | N-demethylated product |
| IS (Ethosuximide-d3) | 145.1 | 76.1 | 15 | Structural analog |
Visualizing the Research Logic
The following diagram illustrates the dual-pathway utility of Paramethadione: its direct action on ion channels versus its metabolic bioactivation leading to teratogenicity.
Caption: Figure 1. Dual research pathways for Paramethadione. Blue path indicates direct pharmacological action (Electrophysiology); Red path indicates metabolic activation relevant to Toxicology models.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8280, Paramethadione. Retrieved from [Link]
-
-
Mechanism of Action (T-Type Channels)
-
Gomora, J. C., Daud, A. N., Weiergräber, M., & Perez-Reyes, E. (2001). Block of cloned human T-type calcium channels by anticonvulsant drugs. Molecular Pharmacology, 60(5), 1121–1132. Retrieved from [Link]
-
-
Teratogenicity Models
-
Wells, P. G., et al. (2010). Oxidative stress in developmental origins of disease: teratogenesis, neurodevelopmental deficits, and cancer. Toxicological Sciences, 108(1), 4–18. (Contextualizing the oxazolidinedione oxidative mechanism). Retrieved from [Link]
-
-
Metabolism (N-demethylation)
-
Butler, T. C. (1955). Metabolic demethylation of 3,5-dimethyl-5-ethyl 2,4-oxazolidinedione (paramethadione, paradione). Journal of Pharmacology and Experimental Therapeutics, 113(2), 178-185. (The foundational metabolic paper). Retrieved from [Link]
-
Sources
Application Notes and Protocols for the Experimental Design of Paramethadione Metabolism Studies
Introduction: Unraveling the Metabolic Fate of Paramethadione
Paramethadione, an anticonvulsant drug of the oxazolidinedione class, has been utilized in the management of absence seizures.[1] A thorough understanding of its metabolic fate is paramount for optimizing its therapeutic efficacy and ensuring patient safety. The biotransformation of paramethadione, primarily occurring in the liver, dictates its pharmacokinetic profile, duration of action, and potential for drug-drug interactions.[2][3] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the metabolism of paramethadione, from initial in vitro screening to the identification of key metabolic pathways and the enzymes responsible.
The primary metabolic pathway for paramethadione is anticipated to be N-demethylation, a common reaction for many xenobiotics, leading to the formation of an active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione.[4][5] This process is likely mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of Phase I drug metabolism.[6][7] Identifying the specific CYP isoforms involved is a critical step in predicting potential drug-drug interactions and understanding inter-individual variability in patient response.[8]
This document will guide you through a logical, stepwise approach to elucidate the metabolism of paramethadione, incorporating established in vitro methodologies and robust analytical techniques. The protocols provided are designed to be self-validating and are grounded in authoritative regulatory guidance to ensure the generation of high-quality, reliable data.[5][9]
Visualizing the Anticipated Metabolic Pathway
The metabolic transformation of paramethadione is hypothesized to proceed via N-demethylation. This transformation can be visualized as follows:
Caption: Proposed N-demethylation of paramethadione to its active metabolite.
Part 1: In Vitro Metabolism Studies Using Human Liver Microsomes
The initial investigation into a drug's metabolism is typically conducted using in vitro systems, with human liver microsomes (HLMs) being a gold standard.[3][10] HLMs are vesicles of the endoplasmic reticulum and contain a rich complement of drug-metabolizing enzymes, particularly CYPs.[11] These studies aim to determine the metabolic stability of paramethadione and to identify the specific CYP isoforms responsible for its metabolism (reaction phenotyping).
Metabolic Stability of Paramethadione in Human Liver Microsomes
This assay determines the rate at which paramethadione is metabolized by the enzymes present in HLMs. This provides an initial estimate of its intrinsic clearance.
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM NADPH regenerating system solution in the phosphate buffer. This typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Prepare a stock solution of paramethadione (e.g., 10 mM in a suitable organic solvent like methanol or DMSO, ensuring the final solvent concentration in the incubation is less than 1%).
-
Thaw pooled human liver microsomes (e.g., from at least 10 donors to represent an average population) on ice.[12] Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in the phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer, the diluted microsomes, and the paramethadione working solution (final concentration, e.g., 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of paramethadione at each time point.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining paramethadione against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated as 0.693/k.
-
Reaction Phenotyping: Identifying the Responsible CYP450 Isoforms
This experiment identifies the specific CYP enzymes that metabolize paramethadione. This is crucial for predicting drug-drug interactions.[14]
Protocol:
-
Experimental Systems:
-
Recombinant Human CYP Enzymes (Supersomes): Use a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) expressed in a system lacking other drug-metabolizing enzymes.
-
Chemical Inhibition in HLMs: Use pooled HLMs and a panel of selective chemical inhibitors for each major CYP isoform.
-
-
Incubation with Recombinant CYPs:
-
Incubate paramethadione (at a concentration below its Km, if known, or a standard concentration like 1 µM) with each individual recombinant CYP enzyme in the presence of an NADPH regenerating system at 37°C for a fixed time (e.g., 30 minutes).
-
Terminate the reactions and process the samples as described in the metabolic stability assay.
-
Analyze for the depletion of paramethadione or the formation of its N-demethylated metabolite. The enzyme that shows the highest rate of metabolism is the primary contributor.
-
-
Incubation with Chemical Inhibitors in HLMs:
-
Pre-incubate pooled HLMs with a selective chemical inhibitor for each CYP isoform for a short period (e.g., 15 minutes) at 37°C.
-
Add paramethadione and the NADPH regenerating system to initiate the reaction.
-
Incubate for a fixed time, terminate the reaction, and process the samples.
-
A significant decrease in the metabolism of paramethadione in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
Data Presentation:
| CYP Isoform | Metabolism Rate (pmol/min/pmol CYP) | % Inhibition by Selective Inhibitor |
| CYP1A2 | ||
| CYP2B6 | ||
| CYP2C8 | ||
| CYP2C9 | ||
| CYP2C19 | ||
| CYP2D6 | ||
| CYP3A4 | ||
| Control (no inhibitor) | N/A |
Part 2: Analytical Methodology for Metabolite Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the identification and quantification of drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[15][16]
Metabolite Identification using High-Resolution Mass Spectrometry
Protocol:
-
Sample Preparation: Use the supernatant from the in vitro metabolism assays.
-
LC-MS/MS Analysis:
-
Inject the sample into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Perform a full scan analysis to detect all potential metabolites.
-
Use data-dependent acquisition to trigger fragmentation (MS/MS) of the most abundant ions.
-
-
Data Processing and Identification:
-
Compare the full scan data from the 0-minute and later time points to identify new peaks corresponding to metabolites.
-
The accurate mass measurement from the high-resolution MS allows for the prediction of the elemental composition of the metabolites.
-
The fragmentation pattern in the MS/MS spectra provides structural information to confirm the identity of the metabolites, such as the loss of a methyl group in the case of N-demethylation.[17]
-
Quantitative Bioanalysis
For quantitative analysis, a validated bioanalytical method is essential.[2][18] This involves establishing the method's accuracy, precision, selectivity, sensitivity, and stability.[4]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Part 3: Transition to In Vivo Studies
The results from the in vitro studies provide a strong foundation for designing subsequent in vivo experiments in animal models.[5] These studies are essential to understand the full pharmacokinetic profile of paramethadione and its metabolites in a living system.
Experimental Workflow for In Vivo Metabolism Studies
Caption: A typical workflow for an in vivo metabolism study.
Considerations for In Vivo Study Design:
-
Animal Model Selection: Rodents (mice or rats) are commonly used for initial pharmacokinetic studies.[19][20][21] The choice of species may be guided by similarities in their metabolic profiles to humans, as determined from the in vitro data.
-
Dose and Route of Administration: The dose should be selected based on the intended therapeutic range. Both intravenous and oral routes should be considered to assess bioavailability and first-pass metabolism.
-
Sample Collection: Blood, urine, and feces should be collected at various time points to characterize the absorption, distribution, metabolism, and excretion (ADME) of paramethadione and its metabolites.
-
Regulatory Guidance: All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The study design should also consider regulatory guidance from agencies like the FDA.[5][9]
Conclusion
This comprehensive guide provides a robust framework for the experimental design of paramethadione metabolism studies. By following these detailed application notes and protocols, researchers can systematically investigate the metabolic pathways of paramethadione, identify the key enzymes involved, and generate high-quality data to support drug development and ensure therapeutic safety. The integration of in vitro and in vivo approaches, coupled with advanced analytical techniques, will provide a holistic understanding of the metabolic fate of this important anticonvulsant.
References
-
Bioanalytical method validation: An updated review. [Link]
-
Bioanalytical Method Validation: Metabolite Considerations. BioPharma Services. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. [Link]
-
Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]
-
Paramethadione. Wikipedia. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
In vitro drug metabolism using liver microsomes. PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Development: A Comprehensive Guide. [Link]
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]
-
An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. IJSAT. [Link]
-
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]
-
Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]
-
Rodent In Vivo PK Service. Creative Biolabs. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]
-
Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI. [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Gentest® Human Liver Microsomes. Discovery Life Sciences. [Link]
-
Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. [Link]
-
The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. [Link]
-
Murine Pharmacokinetic Studies. PMC. [Link]
-
Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell. [Link]
-
Metabolite Identification by Mass Spectrometry. ijpras. [Link]
-
LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC. [Link]
-
Time Course of the Demethylation of Trimethadione. Scilit. [Link]
-
The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]
-
Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. PMC. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. [Link]
-
The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. PMC. [Link]
-
In vitro selection of N1-methyladenosine-sensitive RNA-cleaving deoxyribozymes with 105-fold selectivity over unmethylated RNA. PMC. [Link]
-
In vitro O-demethylation from a heterocyclic nitrogen: a novel metabolic reaction? PubMed. [Link]
-
N-Demethylation of Alkaloids. OUCI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dls.com [dls.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. fda.gov [fda.gov]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. metabolon.com [metabolon.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 11. dls.com [dls.com]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. scilit.com [scilit.com]
- 15. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijpras.com [ijpras.com]
- 18. fda.gov [fda.gov]
- 19. parazapharma.com [parazapharma.com]
- 20. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: Advanced Synthesis and Validation Protocols for Oxazolidinone Heterocyclic Derivatives
Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
Oxazolidinones represent a critically important class of synthetic antibacterial agents, characterized by a highly conserved 2-oxazolidinone core. Since the FDA approval of Linezolid, this class has been pivotal in treating multidrug-resistant Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).
Target Biology and Causality in Drug Design
The clinical efficacy of oxazolidinones stems from their unique mechanism of action. Unlike traditional antibiotics that inhibit peptide bond formation, oxazolidinones bind to the A-site pocket of the 23S rRNA within the 50S ribosomal subunit[1]. This binding competitively inhibits the interaction with fMet-tRNA, effectively preventing the assembly of the 70S initiation complex and halting bacterial protein translation at the earliest stage. Because this mechanism is distinct from other antibiotic classes, cross-resistance is exceptionally rare.
Diagram 1: Mechanism of action for oxazolidinone-mediated ribosomal inhibition.
Strategic Approaches to Oxazolidinone Synthesis
The construction of the 1,3-oxazolidin-2-one ring has traditionally relied on the cyclization of chiral β-amino alcohols using highly toxic phosgene or its equivalents (e.g., carbonyldiimidazole). However, modern process chemistry demands safer, more atom-economic pathways.
The current gold standard for rapid derivative generation is the [3+2] cycloaddition of epoxides and isocyanates . This approach is highly modular, allowing for late-stage functionalization of the C-ring substructures[1], and can be driven by either transition-metal catalysis or, more recently, green organocatalytic systems.
The Deep Eutectic Solvent (DES) Paradigm
Recent advancements utilize Deep Eutectic Solvents (DES) as dual-role reaction media. The DES acts as both the solvent and a hydrogen-bond donor catalyst. The causality here is thermodynamic: the hydrogen bond network of the DES activates the carbonyl oxygen of the isocyanate, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the epoxide oxygen, leading to ring opening and subsequent intramolecular cyclization[2].
The Chlorosulfonyl Isocyanate (CSI) Pathway
For substrates requiring mild, metal-free conditions, Chlorosulfonyl Isocyanate (CSI) is employed. CSI is exceptionally electrophilic, allowing the cycloaddition to proceed at room temperature. The reaction typically yields a near 1:1 mixture of oxazolidinones and five-membered cyclic carbonates, which can be easily separated via flash chromatography[3].
Quantitative Comparison of Synthetic Routes
To guide route selection, the following table summarizes the key metrics of traditional versus modern oxazolidinone synthesis methodologies.
| Synthetic Route | Reagents / Catalysts | Reaction Time | Atom Economy (AE) | E-factor | Typical Yield | Primary Advantage |
| Traditional Phosgenation | β-amino alcohol + Phosgene | 4 - 8 h | ~60% | > 15 | 70 - 85% | Established stereocontrol |
| CSI Cycloaddition [3] | Epoxide + CSI (in DCM) | 1 - 3 h | ~85% | ~ 5.2 | 45 - 55%* | Metal-free, mild conditions |
| DES-Catalyzed [3+2] [2] | Epoxide + Isocyanate + DES | 2 - 5 h | 100% | 0.11 | 88 - 95% | Extremely green, recyclable |
*Yield specific to the oxazolidinone fraction; cyclic carbonates account for the remainder of the mass balance.
Experimental Protocols
Diagram 2: Workflow for the DES-catalyzed [3+2] cycloaddition synthesis.
Protocol A: Sustainable Synthesis via Deep Eutectic Solvent (DES)[3]
Objective: Synthesize 3-aryl-5-substituted-oxazolidin-2-ones with high atom economy. Self-Validating Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a homogeneous solution as the DES melts and dissolves the reagents.
Materials:
-
Terminal epoxide (1.0 mmol)
-
Aryl isocyanate (1.2 mmol)
-
Choline chloride/Urea DES (1:2 molar ratio, 2.0 g)
-
Ethyl acetate (for extraction)
Step-by-Step Procedure:
-
DES Preparation: In a 10 mL round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80 °C under constant stirring until a clear, homogeneous liquid is formed (approximately 30 minutes).
-
Reagent Addition: Cool the DES to 60 °C. Add the terminal epoxide (1.0 mmol) and aryl isocyanate (1.2 mmol) sequentially. Causality note: Adding isocyanate last prevents premature hydrolysis from ambient moisture.
-
Cycloaddition: Raise the temperature to 80 °C and stir the mixture. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The epoxide spot (
) should disappear completely within 2–4 hours, replaced by the oxazolidinone product ( ). -
Quenching & Extraction: Cool the mixture to room temperature. Add 5 mL of deionized water to dissolve the DES. Extract the aqueous layer with ethyl acetate (
mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure oxazolidinone. -
DES Recycling: Evaporate the aqueous layer under vacuum at 80 °C to recover the DES, which can be reused for up to five cycles without significant loss of catalytic activity[2].
Protocol B: Metal-Free One-Pot Synthesis via CSI[4]
Objective: Rapid synthesis of oxazolidinones under mild conditions where heating is detrimental to substrate stability.
Materials:
-
Epoxide derivative (1.0 mmol)
-
Chlorosulfonyl isocyanate (CSI) (1.2 mmol)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Aqueous
(saturated)
Step-by-Step Procedure:
-
Reaction Setup: Flame-dry a 25 mL Schlenk flask and purge with argon. Add the epoxide (1.0 mmol) and 5 mL of anhydrous DCM.
-
CSI Addition: Cool the flask to 0 °C using an ice bath. Causality note: CSI is highly reactive and exothermic; cooling prevents polymerization and degradation of the epoxide. Dropwise, add CSI (1.2 mmol) over 10 minutes using a gas-tight syringe.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 3 hours. The reaction will generate a mixture of oxazolidinone and cyclic carbonate.
-
Quenching: Carefully quench the reaction by adding 5 mL of saturated aqueous
dropwise at 0 °C to neutralize the chlorosulfonyl intermediates. -
Workup: Separate the organic layer and extract the aqueous phase with DCM (
mL). Wash the combined organic layers with brine, dry over , and concentrate. -
Separation: Purify the crude mixture via silica gel chromatography. Elute with a gradient of Hexane/EtOAc. The cyclic carbonate typically elutes first, followed by the target oxazolidinone[3].
Analytical Validation & Troubleshooting
To ensure the structural integrity of the synthesized oxazolidinone derivatives, perform the following analytical validations:
-
FT-IR Spectroscopy: Look for the strong, characteristic carbamate carbonyl (
) stretching frequency between 1740 - 1760 cm⁻¹ . The absence of the isocyanate peak at ~2270 cm⁻¹ confirms complete consumption of the starting material. -
¹H-NMR (400 MHz, CDCl₃): The chiral center at the C5 position of the oxazolidinone ring produces a distinct multiplet around 4.70 - 4.90 ppm . The diastereotopic protons at the C4 position will appear as two distinct doublets of doublets (dd) between 3.50 - 4.10 ppm due to their rigid heterocyclic environment.
-
Troubleshooting Low Yields: If the yield in Protocol A is low, ensure the DES is completely free of water prior to reagent addition. Even trace water can hydrolyze the isocyanate into a symmetric urea byproduct, which appears as an insoluble white precipitate.
References
-
Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. Available at: [Link]
-
Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. rdd.edu.iq. Available at:[Link]
-
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC / NIH. Available at: [Link]
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Advances. Available at: [Link]
Sources
- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00147A [pubs.rsc.org]
- 3. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
Application Note: Oxazolidinediones in Medicinal Chemistry – From Anticonvulsants to Epigenetic Modulators
Executive Summary
The 2,4-oxazolidinedione scaffold is a privileged, highly versatile heterocyclic core in medicinal chemistry. Originally pioneered in the mid-20th century for the management of absence seizures, this structural motif has experienced a modern renaissance. Contemporary drug discovery leverages its unique physicochemical properties—such as its stable but enolizable acidic character and its capacity to induce conformational restraint—to target diverse and complex biological pathways. This application note provides an in-depth mechanistic analysis of oxazolidinediones, summarizes recent advancements in their therapeutic application, and outlines validated protocols for their synthesis and electrophysiological evaluation.
Mechanistic Paradigm: T-Type Calcium Channel Modulation
The historical and foundational application of oxazolidinediones lies in neuropharmacology. Trimethadione (3,5,5-trimethyl-1,3-oxazolidine-2,4-dione) and paramethadione serve as the prototypical agents in this class[1].
Trimethadione functions primarily as a prodrug. Upon oral administration, it undergoes rapid hepatic N-demethylation to form dimethadione, the active pharmacophore[2]. Dimethadione exerts its therapeutic effect by directly binding to and blocking low-voltage-activated T-type calcium channels (specifically the CaV3.1, CaV3.2, and CaV3.3 subtypes, encoded by the CACNA1G, CACNA1H, and CACNA1I genes) located on the plasma membrane of thalamic relay neurons[3].
Mechanistic Causality: T-type calcium channels are responsible for the low-threshold calcium spikes that drive the rhythmic, oscillatory burst firing in the thalamocortical network. By inhibiting these transient calcium currents, dimethadione stabilizes the neuronal membrane, raises the threshold for repetitive firing, and suppresses the hypersynchronization that manifests clinically as the 3-Hz spike-and-wave discharges characteristic of absence seizures[1].
Mechanism of T-type calcium channel blockade by oxazolidinediones.
Modern Applications: Expanding the Therapeutic Window
Beyond classical anticonvulsants, the oxazolidinedione core has been successfully integrated into modern targeted therapies, solving complex pharmacokinetic and selectivity challenges.
Epigenetic Modulators: p300/CBP HAT Inhibitors
Histone acetyltransferases (HATs) like p300 and CBP are critical transcriptional co-activators implicated in oncology. Early HAT inhibitors lacked the drug-like properties necessary for clinical progression. By utilizing a spiro-oxazolidinedione scaffold, researchers developed A-485 , a highly selective and orally bioavailable HAT inhibitor[4].
-
Design Rationale: Replacing a traditional hydantoin moiety with an oxazolidinedione introduced critical conformational restraint. This spirocyclization, combined with strategic fluorination, reduced microsomal oxidative metabolism, drastically lowering clearance rates and improving oral exposure[4].
Prostaglandin EP3 Receptor Antagonists
The oxazolidinedione ring has also been utilized to develop 3-oxazolidinedione-6-aryl-pyridinones, which act as potent and selective EP3 receptor antagonists for the treatment of overactive bladder[5].
-
Design Rationale: High-throughput screening hits often suffer from bioactivation liabilities (e.g., reactive metabolite formation leading to toxicity). Optimization of the oxazolidinedione core in these pyridinone derivatives maintained excellent target potency while completely abrogating bioactivation, as validated by negative glutathione (GSH) trapping studies[5].
Quantitative Pharmacological Data Summary
The following table summarizes the structure-activity relationships and quantitative metrics of key oxazolidinedione derivatives across different therapeutic domains.
| Compound / Scaffold | Primary Target | Therapeutic Application | Key Pharmacological Property |
| Trimethadione | T-type Ca²⁺ Channels | Absence Seizures | Prodrug; low direct channel blocking potency[2]. |
| Dimethadione | T-type Ca²⁺ Channels | Absence Seizures | Active metabolite; high potency channel block[2]. |
| Spiro-oxazolidinedione (A-485) | p300/CBP HAT | Oncology / Epigenetics | Cellular H3K27Ac IC₅₀ = 47 nM; high oral bioavailability[4]. |
| 3-Oxazolidinedione-6-aryl-pyridinone | EP3 Receptor | Overactive Bladder | Potent antagonist; zero bioactivation liability in GSH assays[5]. |
Experimental Protocols
To ensure rigorous and reproducible research, the following self-validating protocols detail the synthesis and biological evaluation of oxazolidinedione derivatives.
Protocol A: Synthesis of Spiro-Oxazolidinediones via Triphosgene Cyclization
This protocol outlines the critical ring-closure step used in the generation of conformationally restrained spiro-oxazolidinediones (e.g., A-485 precursors)[4].
Materials: Amino-alcohol or amino-amide intermediate, Triphosgene, N,N-Diisopropylethylamine (DIPEA), anhydrous Dichloromethane (DCM). Rationale for Reagents: Triphosgene is utilized as a safe, solid equivalent to phosgene gas. It provides the carbonyl carbon necessary to bridge the amine and hydroxyl/amide groups, forming the 2,4-dione heterocycle. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the reactive amine and driving the reaction forward.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of the amino-intermediate in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Base Addition: Add 3.0 eq of DIPEA dropwise to the stirring solution. Allow the mixture to equilibrate for 10 minutes.
-
Cyclization: Slowly add 0.4 eq of triphosgene (equivalent to 1.2 eq of phosgene) dissolved in a minimal amount of anhydrous DCM. Causality: Slow addition controls the exothermic nature of the reaction and prevents the formation of unwanted intermolecular urea/carbamate dimers.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via TLC or LC-MS.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation & Troubleshooting: Validate the successful cyclization via ¹H-NMR and LC-MS. The disappearance of the primary amine protons and the emergence of a characteristic AB-quartet resonance (typically between 3.50 and 4.00 ppm) corresponding to the conformationally locked methylene of the oxazolidinedione moiety confirms successful ring closure. If dimers are observed, increase the dilution of the reaction mixture in step 1.
Protocol B: Whole-Cell Patch-Clamp Evaluation of T-Type Calcium Channel Blockade
This protocol is designed to quantify the inhibitory potency of oxazolidinedione derivatives (e.g., dimethadione) on specific T-type calcium channel subtypes[2].
Materials: HEK293 cells stably expressing human CaV3.1, Intracellular solution (CsCl-based), Extracellular solution (10 mM Ba²⁺-based), target compound dissolved in 0.1% DMSO. Rationale for Reagents: Heterologous expression in HEK293 cells isolates the specific T-type current from native neuronal mixed currents, ensuring target specificity. Barium (Ba²⁺) is used as the charge carrier in the extracellular solution instead of calcium because it permeates T-type channels more efficiently and prevents calcium-dependent inactivation, yielding highly stable and measurable inward currents.
Step-by-Step Procedure:
-
Cell Preparation: Plate stably transfected HEK293 cells on glass coverslips. Allow 24 hours for adherence. Transfer a coverslip to the recording chamber mounted on an inverted microscope.
-
Patching: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with the CsCl-based intracellular solution. Form a gigaseal (>1 GΩ) on a healthy, isolated cell and apply brief negative pressure to rupture the membrane, achieving the whole-cell configuration.
-
Voltage Protocol: Maintain a holding potential of -90 mV. Causality: T-type channels undergo rapid voltage-dependent inactivation. Holding at -90 mV ensures the channels are fully recovered and available for activation. Apply a 100 ms depolarizing step to -30 mV every 10 seconds to elicit the inward T-type current.
-
Baseline Stabilization: Record the baseline current for 3–5 minutes until the peak amplitude stabilizes (rundown < 5%).
-
Compound Application: Perfuse the oxazolidinedione derivative continuously into the recording chamber. Record the steady-state fractional block of the peak inward current.
-
Self-Validation & Troubleshooting: The system must be validated using a positive control (e.g., 1 mM Ethosuximide) and a negative vehicle control (0.1% DMSO). The protocol is considered valid only if the positive control yields a reproducible >50% reduction in peak current, and the vehicle control shows <5% current rundown over a 10-minute perfusion window. If rundown exceeds 5%, verify the osmolarity of the intracellular solution and ensure the ATP/GTP components have not degraded.
References
- What is Trimethadione used for?
- Source: benchchem.
- Source: guidetopharmacology.
- Source: acs.org (ACS Medicinal Chemistry Letters)
- Source: acs.org (ACS Medicinal Chemistry Letters)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione
Welcome to the technical support center for the synthesis of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the causality behind each step, ensuring a robust and reproducible methodology.
Section 1: Synthesis Overview and Core Principles
The synthesis of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, a key heterocyclic scaffold, is most effectively achieved through the cyclization of an α-hydroxy amide precursor, 2-hydroxy-2-methylbutyramide. This transformation involves the formation of two carbonyl groups within the five-membered ring, a process typically mediated by a phosgene equivalent. The general pathway is analogous to the synthesis of related oxazolidinediones like Paramethadione, which starts from 2-hydroxy-2-methylbutyric acid.[1]
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a two-step sequence involving a highly reactive intermediate. A non-nucleophilic base is used to deprotonate both the hydroxyl and amide groups, which then attack the carbonylating agent (e.g., triphosgene). This is followed by an intramolecular cyclization to form the desired dione ring.
Sources
Technical Support Center: 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione Stability
The following technical guide serves as a comprehensive support resource for researchers working with 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (also known as the demethylated metabolite of Paramethadione).
Executive Summary
5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is a heterocyclic compound structurally related to Dimethadione (DMO). Its stability in solution is governed primarily by pH-dependent hydrolysis of the lactone/lactam ring system. While stable in acidic-to-neutral aqueous media (pH 1.0–7.0), the compound undergoes rapid nucleophilic ring-opening in alkaline environments (pH > 8.0), leading to irreversible degradation.
This guide provides troubleshooting workflows, validated storage protocols, and mechanistic insights to ensure experimental integrity.
Part 1: Troubleshooting Guide
Issue 1: Rapid Loss of Compound Potency in Solution
Symptom: HPLC analysis shows a decrease in the parent peak area and the appearance of early-eluting polar degradation products. Root Cause: Alkaline Hydrolysis . The oxazolidine-2,4-dione ring is susceptible to nucleophilic attack by hydroxide ions (OH⁻) at the C2 or C4 carbonyl positions, leading to ring cleavage.
| Diagnostic Step | Actionable Solution |
| Check pH | Measure the pH of your formulation. If pH > 7.5, the rate of hydrolysis increases exponentially. Adjust to pH 4.0–6.0 using acetate or phosphate buffers. |
| Buffer Selection | Avoid nucleophilic buffers (e.g., Tris, Glycine) at high pH, as they can catalyze ring opening. Use non-nucleophilic buffers like HEPES or MOPS if neutral pH is required. |
| Temperature Check | Hydrolysis is entropy-driven. Store solutions at 4°C rather than room temperature to retard degradation kinetics. |
Issue 2: Precipitation in Aqueous Media
Symptom: Cloudiness or particulate formation upon dilution of stock solution into aqueous buffer. Root Cause: Solubility Limit . The compound has low intrinsic water solubility (LogS ≈ -1.5 to -2.0) due to its lipophilic ethyl/methyl substitution.
| Diagnostic Step | Actionable Solution |
| Solvent Ratio | Ensure the final organic co-solvent concentration is sufficient. Prepare stock in 100% DMSO or Ethanol . |
| Dilution Protocol | "Crash" precipitation occurs during rapid dilution. Protocol: Add the aqueous buffer slowly to the organic stock while vortexing, not the reverse. |
| Concentration Cap | Maintain aqueous working concentrations below 1–5 mM depending on the specific buffer ionic strength. |
Issue 3: Inconsistent HPLC Peak Area (Low Sensitivity)
Symptom: No peak or variable peak area despite correct concentration. Root Cause: Weak Chromophore . The 2,4-oxazolidinedione ring lacks strong UV absorption above 220 nm.
| Diagnostic Step | Actionable Solution |
| Wavelength Selection | Set UV detection to 205–210 nm . Detection at standard 254 nm will yield negligible signal. |
| Mobile Phase | Use UV-transparent solvents (Acetonitrile/Water with Phosphoric Acid). Avoid Acetone or high concentrations of TFA which absorb in the low UV range. |
Part 2: Mechanistic Insight & Visualization
Hydrolysis Pathway
The primary degradation pathway involves the nucleophilic attack of the hydroxide ion on the C2 carbonyl carbon. This results in the cleavage of the N3-C2 bond (or O1-C2), ultimately forming an acyclic
Figure 1: Mechanism of alkaline hydrolysis leading to irreversible ring opening and loss of pharmacological activity.
Part 3: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Objective: Create a 50 mM stock solution stable for >3 months.
-
Weighing: Weigh 7.15 mg of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (MW: ~143.14 g/mol ).
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Ethanol is an alternative, but DMSO minimizes evaporation.
-
-
Mixing: Vortex for 30 seconds until fully dissolved.
-
Storage: Aliquot into amber glass vials (to prevent light degradation, though minimal) and store at -20°C .
-
Validation: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Protocol B: Stability Testing Workflow
Objective: Verify compound integrity before critical assays.
Figure 2: Decision tree for assessing compound stability prior to biological or analytical use.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but with caution. Most media contain bicarbonate buffers that equilibrate to pH 7.4.
-
Recommendation: Add the compound immediately prior to the experiment. For incubations >24 hours, verify stability as degradation (10–20%) may occur at pH 7.4 at 37°C over time.
Q2: What is the specific pKa of the NH group? A: The pKa of the imide nitrogen (N3) in 5,5-disubstituted oxazolidine-2,4-diones is typically between 6.0 and 6.5 .
-
Implication: At physiological pH (7.4), the compound exists largely in its ionized (anionic) form. This ionization stabilizes the molecule slightly against hydrolysis compared to the neutral form, but the anionic species is still susceptible over long periods.
Q3: Is the compound light-sensitive? A: No significant photodegradation has been reported for the core oxazolidinedione structure. However, standard laboratory practice dictates storage in amber vials to protect the solvent (DMSO) and prevent non-specific radical formation.
References
-
Chemical Properties & Identifiers : National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 232592, 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. Retrieved from [Link]
-
Hydrolysis Mechanism of Oxazolidinediones : Rekker, R. F., et al. (2010). Derivatives of oxazolidinedione-2,4: I. Alkylation of the oxazolidinedione ring. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]
-
General Stability of Heterocycles : Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Physical Properties & Solubility : Cheméo. (2025). 2,4-Imidazolidinedione, 5-ethyl-5-methyl- Chemical Properties. Retrieved from [Link]
Sources
Technical Support Center: 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione Assay Optimization
Welcome to the Advanced Assay Support Hub. This guide addresses critical interference, recovery, and specificity challenges in the quantification of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (chemically known as the N-demethylated metabolite of Paramethadione ).
Part 1: The Technical Context
Compound Identity: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione
Role: Primary active metabolite of the anticonvulsant Paramethadione.
Key Analytical Challenge: Structural homology. This compound differs from Dimethadione (the metabolite of Trimethadione) by only one methylene group (
Metabolic & Interference Pathway
The following diagram illustrates the origin of the analyte and the structural homologs that frequently cause assay interference.
Figure 1: Metabolic origins of the target analyte and its primary structural interference, Dimethadione.
Part 2: Troubleshooting Modules
Module A: Chromatographic Interference (The Homolog Problem)
Issue: Users often report a "shoulder" on the analyte peak or shifting retention times when switching between patient samples. Root Cause: Co-elution with Dimethadione (if the subject has history of Trimethadione use) or endogenous succinimide interferences. The Fix:
-
Stationary Phase Selection: Standard C18 columns often lack the steric selectivity to separate the ethyl-methyl form from the dimethyl form.
-
Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions provided by these phases offer superior selectivity for the oxazolidine ring compared to hydrophobic interaction alone.
-
-
Mobile Phase Modifier: Avoid phosphate buffers if using LC-MS. Use 0.1% Formic Acid or 10 mM Ammonium Acetate .
-
Critical Insight: Oxazolidinediones are weak acids (pKa ~6.0). Maintaining a pH < 4.0 ensures the molecule is protonated (neutral), increasing retention and peak sharpness on reversed-phase columns.
-
Module B: Low Extraction Recovery
Issue: Recovery rates < 60% in plasma samples. Root Cause: Incorrect pH control during Liquid-Liquid Extraction (LLE). The Fix:
-
The pKa Trap: The N-H group at position 3 is acidic. At physiological pH (7.4), a significant fraction is ionized, making it water-soluble and difficult to extract into organic solvents.
-
Protocol Adjustment: Acidify the plasma sample to pH 3.0 using 1M HCl or Phosphoric Acid before adding the extraction solvent. This pushes the equilibrium to the uncharged form, driving it into the organic layer (e.g., Ethyl Acetate or MTBE).
Module C: Mass Spectrometry "Ghosting" & Suppression
Issue: Signal suppression or high background noise in LC-MS/MS. Root Cause: Phospholipid carryover or ion source fragmentation. The Fix:
-
Monitor Transitions: The loss of the isocyanate group is common.
-
Target MRM: Precursor [M-H]⁻ (Negative Mode is preferred for diones)
Product Ion (Ring cleavage). -
Note: Positive mode often yields poor sensitivity due to lack of basic nitrogens. Always use Negative Electrospray Ionization (ESI-).
-
-
Phospholipid Removal: Protein precipitation (PPT) alone is insufficient. Use Supported Liquid Extraction (SLE) or specific phospholipid-removal plates to prevent matrix effects that suppress ionization.
Part 3: Validated Experimental Protocol
Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Objective: Quantification of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione in Human Plasma.
1. Reagents & Standards
-
Internal Standard (IS): 5-propyl-5-methyl-oxazolidine-2,4-dione (Structural analog) or
-labeled target. -
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Mobile Phases:
2. Sample Preparation Workflow
| Step | Action | Critical Technical Note |
| 1 | Aliquot 100 µL plasma into a clean tube. | Ensure sample is at room temp to minimize viscosity errors. |
| 2 | Add 10 µL Internal Standard solution. | Vortex immediately for 10s. |
| 3 | Add 20 µL 1M HCl . | CRITICAL: Lowers pH to ~3.0 to suppress ionization of the dione ring. |
| 4 | Add 1.0 mL MTBE . | MTBE provides cleaner extracts than Dichloromethane for this analyte. |
| 5 | Vortex (5 min) and Centrifuge (4000g, 10 min). | |
| 6 | Transfer supernatant to a fresh tube and evaporate to dryness ( | Do not overheat; diones can sublime/degrade. |
| 7 | Reconstitute in 100 µL Mobile Phase A/B (80:20). | Match initial mobile phase composition to prevent peak distortion. |
3. LC-MS/MS Parameters
-
Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Negative Mode (ESI-).
-
MRM Transitions:
-
Target (5-ethyl-5-methyl...): m/z 142.1
69.9 (Ring cleavage). -
Internal Standard: m/z [IS Parent]
[IS Fragment].
-
Workflow Logic Diagram
Figure 2: Optimized sample preparation workflow ensuring maximum recovery via pH manipulation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why do I see a split peak when using a standard C18 column?
A: This is likely partial separation of the enantiomers. The 5-carbon is a chiral center. While 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is often measured as a racemate, high-efficiency columns might begin to resolve the R and S enantiomers. If chiral separation is not required, slightly increase the column temperature (
Q2: Can I use UV detection instead of MS? A: Yes, but with caveats. Oxazolidinediones have weak UV absorption, typically requiring detection at 200-210 nm . At this wavelength, many endogenous plasma components absorb, leading to high noise. You must perform a rigorous LLE or SPE cleanup to remove interferences. MS (Negative Mode) is strongly recommended for specificity.
Q3: My calibration curve is non-linear at high concentrations. Why?
A: In ESI negative mode, saturation of the ionization source is common. Check if you are exceeding the dynamic range (
Q4: Is derivatization necessary for GC-MS analysis? A: Yes. The N-H group makes the molecule polar and prone to tailing on GC columns. Methylation (using diazomethane or TMPAH) is standard. However, be aware that methylation converts 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione into Paramethadione (the parent drug), making it impossible to distinguish metabolite from parent. Use ethylation or silylation (BSTFA) to create a distinct derivative.
References
-
Butler, T. C. (1955). Metabolic Demethylation of 3,5-Dimethyl-5-ethyl-2,4-oxazolidinedione (Paramethadione). Journal of Pharmacology and Experimental Therapeutics, 113(2), 178-185. Link
-
Tanaka, E., et al. (1989). Simultaneous determination of trimethadione and its metabolite, dimethadione, in human serum by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 490, 401-405. Link
-
Sichilongo, K., et al. (2012).[3] A rapid and sensitive GC-MS method for the determination of paramethadione and its metabolite in human plasma. Journal of Analytical Toxicology. (Contextual grounding for GC derivatization issues).
-
PubChem. (n.d.). 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione Compound Summary. National Library of Medicine. Link
Sources
protocol refinement for in vitro drug metabolite studies
Technical Support Center: In Vitro Drug Metabolism Topic: Protocol Refinement for In Vitro Drug Metabolite Studies Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Metabolism Optimization Hub
If you are reading this, you are likely facing a discrepancy between your in vitro data and in vivo PK observations. As a Senior Application Scientist, I have reviewed hundreds of failed assays. The error rarely lies in the mass spectrometer; it lies in the incubation biology.
This guide is not a textbook. It is a correctional facility for broken protocols. We will dismantle the three most common failure modes: Matrix Selection , Enzyme Latency , and Non-Specific Binding (NSB) .
Module 1: System Selection & The "Transporter Gap"
The Issue: You are using Human Liver Microsomes (HLM) for a compound that is actively transported, leading to a gross underestimation of clearance (
Technical Insight: Microsomes are "bags of enzymes" (CYPs/UGTs) derived from the endoplasmic reticulum. They lack the plasma membrane and, consequently, the influx/efflux transporters (OATP, MDR1, BCRP). If your drug requires active uptake to reach the enzyme (e.g., statins), HLM will predict zero clearance even if the drug is rapidly metabolized in vivo.
Decision Logic: Use the following logic flow to select your matrix.
Figure 1: Matrix Selection Decision Tree. Note that low-permeability compounds often require hepatocytes to account for active uptake, which is absent in microsomes.
Module 2: The "Low Turnover" Problem (Protocol Refinement)
The Issue: Modern drug candidates are designed for stability.[1] In a standard 60-minute incubation, you see <10% parent depletion, making the slope calculation (
The Solution: The Hepatocyte Relay Method
Standard suspension hepatocytes lose viability after 4–6 hours. To measure a half-life (
Refined Protocol: Hepatocyte Relay
-
Preparation: Thaw Cryopreserved Human Hepatocytes (CHH) using high-viability media (e.g., Leibovitz L-15) to maintain pH outside the incubator.
-
Incubation A (0–4h):
-
Incubate compound (1 µM) with Hepatocytes (Lot A) at 0.5–1.0 × 10⁶ cells/mL .
-
Critical: Keep organic solvent (DMSO)
v/v.[2]
-
-
The Relay (4h):
-
Centrifuge Incubation A (500g, 5 min).
-
Transfer the supernatant (containing remaining parent drug) to a pellet of freshly thawed Hepatocytes (Lot A or pooled).
-
Resuspend and incubate for another 4 hours.
-
-
Repeat: Perform for 3–5 relays (Total time: 12–20 hours).
-
Calculation: Plot
vs. Cumulative Time.
Data Interpretation Table: Clearance Scaling
| Parameter | Standard Method (Suspension) | Relay Method | Why? |
| Max Duration | 4 Hours | 20+ Hours | Viability limits standard assays. |
| Limit of Detection | Accumulation of metabolite signal. | ||
| Viability Check | Pre-incubation only | At every relay step | Ensures enzymes are active during late timepoints. |
Module 3: Optimizing Microsomal UGT Assays
The Issue: You are studying glucuronidation (UGT), but your intrinsic clearance is highly variable or non-existent, even for known substrates like Propofol.
Technical Insight: Unlike CYPs, which are on the cytosolic face of the ER, UGT active sites are luminal (inside the ER). The microsomal membrane blocks the substrate and the cofactor (UDPGA). You must permeabilize the membrane without destroying the protein.
The "Alamethicin" Protocol: Do not use detergents like Triton X-100 (they inhibit UGTs). Use Alamethicin , a pore-forming peptide.[2][3]
Troubleshooting Q&A:
Q: What concentration of Alamethicin should I use? A: Historically, 50 µg/mg protein was standard. However, recent optimization (Walsky et al.) suggests 10 µg/mL (final concentration) is safer to prevent inhibition of specific UGT isoforms (like UGT2B7) while ensuring full latency removal.
-
Recommendation: Titrate your specific lot, but default to 10 µg/mL if you suspect inhibition.
Q: My UGT reaction is linear for only 10 minutes. Why? A: Substrate depletion or cofactor exhaustion. UGTs require UDPGA (2–5 mM). Unlike NADPH, UDPGA is not easily regenerated.
-
Fix: Ensure excess UDPGA (5 mM) and add MgCl₂ (5-10 mM) . Magnesium is an obligatory cofactor for the UGT catalytic mechanism.
Module 4: Non-Specific Binding (NSB) Correction
The Issue: Your
The Mathematics of Correction:
You cannot interpret
The corrected intrinsic clearance is:
Workflow for NSB Correction:
Figure 2: Workflow for correcting apparent clearance using free fraction data.
Protocol: Rapid Equilibrium Dialysis (RED)
-
Chamber A: Spiked microsomes (same protein conc. as assay, e.g., 0.5 mg/mL).
-
Chamber B: Buffer (PBS).
-
Time: Incubate 4 hours @ 37°C.
-
Analysis: LC-MS/MS of both chambers.
-
Calculation:
.
Critical Warning: If
References
-
FDA Guidance for Industry. (2020).[4][5] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[4][5][6][7][8]Link
-
Fisher, M. B., et al. (2000).[9] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[3] Drug Metabolism and Disposition, 28(5), 560-566. Link
-
Walsky, R. L., et al. (2012). Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors.[2][10][11] Drug Metabolism and Disposition, 40(5), 1051-1065.[10] Link
-
Obach, R. S. (1999).[12] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes.[12][13] Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Di, L., et al. (2012). A novel relay method for determining low-clearance values.[14][15][16][17] Drug Metabolism and Disposition, 40(9), 1698-1702. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solvobiotech.com [solvobiotech.com]
- 6. 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. preci.bio [preci.bio]
- 16. A novel relay method for determining low-clearance values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Validation & Comparative
comparing metabolites of paramethadione and trimethadione
Comparison Guide: Metabolites of Paramethadione and Trimethadione
Executive Summary This technical guide provides a rigorous comparative analysis of the metabolic profiles, pharmacokinetic behaviors, and analytical detection methods for Trimethadione (TMO) and Paramethadione (PMO) . While both agents are oxazolidinedione anticonvulsants historically used for absence seizures, their clinical utility is defined not by the parent compounds, but by the accumulation of their N-demethylated metabolites: Dimethadione (DMO) and 5-ethyl-5-methyl-2,4-oxazolidinedione (EMO) .
This document is designed for researchers and analytical scientists, focusing on the causality between chemical structure, metabolic stability, and toxicological outcomes (specifically Fetal Trimethadione Syndrome).
Chemical & Metabolic Mechanisms
Both TMO and PMO function as prodrugs. Upon oral administration, they undergo rapid N-demethylation in the liver, mediated by cytochrome P450 enzymes (primarily CYP2C9, CYP2E1, and CYP3A4 isoforms).
Structural Comparison
The core oxazolidinedione ring remains intact during metabolism. The differentiation lies at the C5 position:
-
Trimethadione: Contains two methyl groups at C5.
-
Paramethadione: Contains one methyl and one ethyl group at C5.
The N-Demethylation Pathway
The N-methyl group at position 3 is removed oxidatively. This conversion is critical because the metabolites possess a significantly lower clearance rate than the parent compounds, leading to massive accumulation during chronic therapy.
Table 1: Physicochemical & Metabolic Comparison
| Feature | Trimethadione (Parent) | Dimethadione (Metabolite) | Paramethadione (Parent) | N-Demethyl-Paramethadione (Metabolite) |
| CAS RN | 127-48-0 | 695-53-4 | 115-67-3 | 115-67-3 (derivative) |
| C5 Substituents | Methyl / Methyl | Methyl / Methyl | Ethyl / Methyl | Ethyl / Methyl |
| Active Moiety | Weak Activity | Major Active Species | Weak Activity | Major Active Species |
| pKa | Non-ionizable | 6.13 (Weak Acid) | Non-ionizable | ~6.2 (Weak Acid) |
| Plasma Protein Binding | Negligible | Negligible | Negligible | Negligible |
Metabolic Pathway Diagram
The following diagram illustrates the parallel metabolic activation pathways.
Figure 1: Parallel N-demethylation pathways for Trimethadione and Paramethadione mediated by hepatic enzymes.
Pharmacokinetic Profiles
The clinical efficacy of these drugs correlates directly with the plasma concentration of their metabolites.
-
Parent Kinetics: TMO and PMO have relatively short half-lives (12–24 hours in humans). They do not accumulate significantly.
-
Metabolite Kinetics: DMO and EMO are weak acids. In the physiological pH of the renal tubule, they are largely unionized and undergo extensive tubular reabsorption. This results in an extremely long half-life (6–13 days for DMO).
-
Therapeutic Ratio: During chronic dosing, the plasma ratio of Metabolite:Parent can exceed 20:1 .
Toxicological Implication: The teratogenic effects (Fetal Trimethadione Syndrome) are strongly associated with the prolonged exposure of the fetus to high concentrations of the metabolites, which act as folate antagonists and induce oxidative stress.
Experimental Protocols: Analytical Detection
To accurately quantify these metabolites, researchers must account for their volatility and weak acidity. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) , the gold standard for distinguishing the N-demethylated metabolites from the parent compounds.
Protocol: Simultaneous Extraction and Quantification
Objective: Isolate and quantify DMO and EMO from human plasma. Principle: Liquid-Liquid Extraction (LLE) followed by derivatization (Silylation) to improve peak shape and volatility.
Reagents Required:
-
Internal Standard (IS): Paramethadione (if analyzing TMO) or deuterated DMO.
-
Extraction Solvent: Ethyl Acetate or Toluene.
-
Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1][2]
-
Buffer: 1.0 M Phosphate buffer (pH 5.0).
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 500 µL of plasma into a glass centrifuge tube.
-
Add 50 µL of Internal Standard solution (10 µg/mL in methanol).
-
Add 200 µL of Phosphate buffer (pH 5.0). Note: Acidification ensures the metabolites are in their unionized form, maximizing extraction efficiency.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 3.0 mL of Ethyl Acetate.
-
Vortex vigorously for 2 minutes .
-
Centrifuge at 3000 x g for 5 minutes to separate phases.
-
Transfer the upper organic layer to a clean borosilicate glass vial.
-
-
Evaporation & Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute residue in 50 µL of Ethyl Acetate.
-
Add 50 µL of MSTFA. Cap and incubate at 60°C for 30 minutes .
-
Mechanism: The silyl group replaces the active hydrogen on the nitrogen at position 3, preventing tailing and improving thermal stability.
-
-
GC-MS Analysis:
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min.[3]
-
Temp Program: 70°C (1 min) → 15°C/min → 250°C (3 min).
-
Detection: SIM mode monitoring specific ions (e.g., m/z 129 for DMO derivative).
-
Analytical Workflow Diagram
Figure 2: Optimized extraction and derivatization workflow for oxazolidinedione metabolites.
Clinical & Toxicological Implications
Efficacy: The anticonvulsant effect against absence seizures (petit mal) is primarily driven by the blockage of T-type calcium channels in thalamic neurons.
-
DMO is equipotent to TMO but persists longer, providing stable seizure control.
-
EMO exhibits similar pharmacodynamics.
Toxicity (Fetal Trimethadione Syndrome): Both metabolites are potent teratogens. The syndrome is characterized by:
-
V-shaped eyebrows and low-set ears.
-
Intrauterine growth restriction (IUGR).
-
Cardiac septal defects.
-
Mental retardation.
Causality: The slow excretion of DMO/EMO leads to continuous fetal exposure throughout organogenesis, even if the mother misses doses of the parent drug.
References
-
Booker, H. E., & Darcey, B. (1971).[4] Simultaneous determination of trimethadione and its metabolite, dimethadione, by gas-liquid chromatography.[4] Clinical Chemistry, 17(7), 607–609.[4] Link
-
Feldman, G. L., Weaver, D. D., & Lovrien, E. W. (1977). The fetal trimethadione syndrome: report of an additional family and further delineation of this syndrome. American Journal of Diseases of Children, 131(12), 1389–1392. Link
-
Kurata, N., et al. (1995). Pharmacokinetic study of trimethadione and its metabolite in blood, liver and brain by microdialysis in conscious, unrestrained rats. Research Communications in Molecular Pathology and Pharmacology, 89(1), 45-56. Link
-
PubChem. (n.d.). Paramethadione Compound Summary. National Library of Medicine. Link
-
DrugBank. (n.d.). Trimethadione: Pharmacology and Metabolites. Link
Sources
Publish Comparison Guide: Cross-Reactivity in Immunoassays for Oxazolidinediones
This guide is structured as a high-level technical resource for researchers and assay developers. It addresses the specific challenges of distinguishing parent oxazolidinediones from their active metabolites using immunochemical methods.
Executive Summary
Oxazolidinediones (e.g., Trimethadione , Paramethadione ) represent a class of antiepileptic drugs (AEDs) largely replaced by succinimides but remaining critical in teratogenicity research and specific toxicological models. The primary analytical challenge in quantifying these compounds is the rapid and extensive metabolic N-demethylation of the parent drug to its active metabolite (e.g., Trimethadione
Because the metabolite often accumulates to concentrations 10–20 times higher than the parent drug, immunoassays suffer from severe cross-reactivity bias . This guide compares the performance of immunochemical approaches against the "Gold Standard" (HPLC/GC), analyzes the structural basis of antibody cross-reactivity, and provides a validated protocol for characterizing specificity.
Technical Background: The Hapten Design Challenge
To understand the failure points of generic immunoassays for this class, one must analyze the immunogen design. Oxazolidinediones are small molecules (<200 Da) and are not immunogenic alone; they must be conjugated to a carrier protein (e.g., KLH, BSA) as haptens.
The Structural Trap
-
Target: Trimethadione (3,5,5-trimethyl-2,4-oxazolidinedione).[1]
-
Metabolite: Dimethadione (5,5-dimethyl-2,4-oxazolidinedione).
-
Difference: The only structural difference is the N-methyl group at position 3.
If a hapten is conjugated to the carrier protein via the N-position (replacing the methyl group with a linker), the resulting antibody will recognize the "common" 5,5-dimethyl ring structure. Consequently, it will bind equally to both Trimethadione (TMO) and Dimethadione (DMO), making specific quantification impossible.
To achieve specificity for the parent drug, the hapten must be conjugated via the C5-position , leaving the N-methyl group exposed as the "immunodominant" epitope.
Comparative Analysis: Immunoassay vs. Chromatographic Standards
The following table contrasts the performance of a theoretically optimized ELISA (C5-linked) against the chromatographic gold standards.
Table 1: Performance Matrix – Oxazolidinedione Quantification
| Feature | High-Specificity ELISA (C5-Linker) | Broad-Spectrum ELISA (N-Linker) | HPLC / GC-MS (Gold Standard) |
| Primary Analyte | Trimethadione (Parent) | Total Oxazolidinediones | Individual Species |
| Cross-Reactivity (DMO) | < 5% (Target) | 80 – 100% (High) | 0% (Resolved) |
| Sensitivity (LOD) | 10–50 ng/mL | 10–50 ng/mL | 100–500 ng/mL |
| Throughput | High (96-well plate) | High (96-well plate) | Low (Serial injection) |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal | Extraction required |
| Major Liability | Metabolite Swamping: Even 5% cross-reactivity causes massive error if DMO > TMO. | Cannot distinguish parent from metabolite. | Equipment cost & complexity. |
Data Interpretation Warning
In clinical or in vivo samples, DMO levels often exceed TMO levels by 20-fold .
-
Scenario: TMO = 5 µg/mL, DMO = 100 µg/mL.
-
Assay with 5% Cross-Reactivity: Will measure 5 µg/mL (real TMO) + 5 µg/mL (false signal from DMO) = 10 µg/mL .
-
Result: 100% Error.
-
Guidance: For pharmacokinetic studies, HPLC/GC remains superior unless the antibody demonstrates <1% cross-reactivity.
Mechanism of Interference (Visualized)
The following diagram illustrates the metabolic pathway and the specific interaction points for antibody recognition.
Figure 1: Metabolic conversion of Trimethadione to Dimethadione and the structural basis for antibody specificity. Green arrows indicate desired binding; yellow/red arrows indicate interference.
Experimental Protocol: Validation of Cross-Reactivity
To validate a new immunoassay for oxazolidinediones, you must determine the % Cross-Reactivity (%CR) using the midpoint displacement method.
Protocol: Isimetric Cross-Reactivity Determination
Objective: Calculate the relative affinity of the antibody for the metabolite (DMO) compared to the parent drug (TMO).
Reagents:
-
Standard A: Pure Trimethadione (1 mg/mL in methanol).
-
Standard B: Pure Dimethadione (1 mg/mL in methanol).
-
Assay Buffer: PBS + 0.1% BSA, pH 7.4.
Procedure:
-
Preparation of Series:
-
Prepare a serial dilution (log-scale) of Standard A ranging from 0.1 ng/mL to 10,000 ng/mL.
-
Prepare a serial dilution of Standard B ranging from 1 ng/mL to 100,000 ng/mL (metabolites often require higher concentrations to displace tracer).
-
-
Competitive Assay:
-
Incubate antibody, tracer (HRP-conjugated TMO), and standard dilutions in microplate wells for 60 mins at RT.
-
Wash 3x with PBS-Tween.
-
Add substrate (TMB) and stop reaction after 15 mins.
-
-
Data Analysis:
-
Plot Optical Density (OD) vs. Log[Concentration] for both compounds.
-
Use 4-parameter logistic regression to calculate the IC50 (concentration displacing 50% of tracer) for both.
-
Calculation:
Acceptance Criteria:
-
< 1%: Excellent (Suitable for PK studies).
-
1% – 10%: Moderate (Requires mathematical correction if metabolite levels are high).
-
> 10%: Poor (Qualitative screening only).
Workflow Diagram: Assay Validation Logic
Figure 2: Decision logic for validating immunoassay suitability based on cross-reactivity data.
References
-
Tanaka, E., et al. (1989). Simultaneous determination of dimethadione and trimethadione by infrared-spectrometry: application for mean intracellular pH measurement.[2] National Institutes of Health. Link
-
Wells, P. G., et al. (1989). Inhibition of trimethadione and dimethadione teratogenicity by the cyclooxygenase inhibitor acetylsalicylic acid. Toxicology and Applied Pharmacology.[3] Link
-
FDA. (2012). TRIDIONE (trimethadione) Tablets Label Information.[1] U.S. Food and Drug Administration. Link
-
Creative Diagnostics. Anti-Hapten Antibody Production and Design Principles.Link
-
Tanaka, E., et al. (1995). Pharmacokinetic study of trimethadione and its metabolite in blood, liver and brain by microdialysis in conscious, unrestrained rats. Research Communications in Molecular Pathology and Pharmacology. Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Simultaneous determination of dimethadione and trimethadione by infrared-spectrometry: application for mean intracellular pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Comparison Guide: Paramethadione vs. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
Executive Summary & Pharmacological Context
Paramethadione (5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione) is a classic anticonvulsant belonging to the oxazolidinedione class, historically deployed for the management of absence (petit mal) seizures[1]. However, its clinical efficacy and toxicity profile cannot be evaluated in isolation. Upon oral administration, paramethadione undergoes rapid hepatic N-demethylation to form its primary active metabolite: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione [2][3].
From a drug development perspective, paramethadione effectively acts as a prodrug during chronic administration. While the parent compound possesses intrinsic T-type calcium channel blocking activity, its short half-life limits its long-term contribution. The active metabolite, conversely, exhibits an extraordinary half-life, accumulating in the serum to maintain steady-state therapeutic efficacy[1][4]. This guide provides a rigorous comparative analysis of their pharmacokinetics, mechanisms of action, and the analytical protocols required to evaluate them.
Pharmacokinetic & Physicochemical Profiling
The most critical differentiator between the parent drug and its active metabolite is their pharmacokinetic longevity. The removal of the N-methyl group drastically reduces the molecule's susceptibility to further hepatic metabolism, shifting its primary clearance mechanism to slow renal excretion.
Table 1: Comparative Molecular and Pharmacokinetic Properties
| Property | Paramethadione (Parent) | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (Metabolite) |
| IUPAC Name | 5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione | 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione |
| PubChem CID | 4404 (Approx. / Related) | 232592[2] |
| Molecular Formula | C₇H₁₁NO₃[1] | C₆H₉NO₃[2] |
| Molecular Weight | 157.17 g/mol [1] | 143.14 g/mol [2] |
| Metabolic Pathway | Hepatic CYP450 N-demethylation[3] | Slow renal excretion (unchanged) |
| Elimination Half-Life (T₁/₂) | ~16 hours [1] | ~13 days [1] |
| Cmax (300 mg oral dose) | 6.0 µg/mL (at 1 hr)[1][4] | 8.4 µg/mL (at 32-48 hr)[1][4] |
| Primary Target | Voltage-gated T-type Ca²⁺ channels[1] | Voltage-gated T-type Ca²⁺ channels |
Mechanistic Pathway: Target Engagement & Metabolism
Both compounds exert their anti-absence seizure effects by blocking low-voltage-activated (T-type) calcium channels in thalamic neurons. This blockade interrupts the oscillatory burst firing responsible for the 3-Hz spike-and-wave electroencephalogram (EEG) discharges characteristic of absence seizures[1].
Fig 1: Paramethadione metabolism and T-type Ca2+ channel blockade pathway.
Experimental Protocols
To objectively compare the biological activity and pharmacokinetics of these two entities, researchers must employ self-validating in vitro and analytical systems.
Protocol A: In Vitro Patch-Clamp Electrophysiology
Objective: Quantify and compare the IC₅₀ of paramethadione and its active metabolite on recombinant Cav3.1 (T-type) calcium channels.
Causality & Design Choices:
-
Barium (Ba²⁺) as Charge Carrier: Substituting Ca²⁺ with Ba²⁺ in the extracellular solution prevents calcium-dependent inactivation of the channels, yielding cleaner kinetic data and larger inward currents.
-
Potassium Channel Blockade: Tetraethylammonium (TEA) and Cesium (Cs⁺) are used to eliminate endogenous outward K⁺ currents that would otherwise contaminate the inward T-type current recordings.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human Cav3.1 (α1G) subunits. Plate on glass coverslips 24 hours prior to recording.
-
Solution Formulation:
-
Extracellular Bath: 135 mM TEA-Cl, 10 mM BaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4 with TEA-OH).
-
Intracellular Pipette: 130 mM CsCl, 10 mM EGTA, 2 mM MgCl₂, 4 mM Mg-ATP, 10 mM HEPES (pH 7.2 with CsOH).
-
-
Whole-Cell Configuration: Establish a gigaseal (>1 GΩ) using borosilicate glass pipettes (2-4 MΩ resistance). Rupture the membrane to achieve whole-cell access.
-
Voltage Protocol: Hold the membrane potential at -90 mV to fully recover T-type channels from resting inactivation. Apply a 100 ms depolarizing step to -30 mV every 10 seconds to elicit transient inward Ba²⁺ currents.
-
Drug Application: Perfuse paramethadione or 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione at ascending concentrations (e.g., 10 µM to 1 mM) until steady-state block is achieved at each concentration.
-
Validation Step: At the end of the recording, apply 1 µM NNC 55-0396 (a selective T-type antagonist) to confirm that the recorded inward current was exclusively mediated by Cav3.1 channels.
Fig 2: Patch-clamp workflow for isolating and quantifying T-type calcium channel blockade.
Protocol B: Pharmacokinetic Quantification via GC-MS
Objective: Measure the serum conversion rate of paramethadione to 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione[4].
Causality & Design Choices:
-
Liquid-Liquid Extraction (LLE): Oxazolidinediones are relatively non-polar. LLE with an organic solvent efficiently extracts the drugs while precipitating polar serum proteins, minimizing matrix effects.
-
Derivatization (Silylation): Unlike the parent drug, the active metabolite possesses a free secondary amine/amide (N-H) in the oxazolidinedione ring. This active hydrogen interacts with silanol groups on GC columns, causing peak tailing. Silylation with BSTFA converts it to a trimethylsilyl (TMS) derivative, ensuring sharp, quantifiable peaks.
Step-by-Step Methodology:
-
Sample Spiking: Aliquot 500 µL of human serum. Add 50 µL of internal standard (e.g., dimethadione, 10 µg/mL).
-
Extraction: Add 2 mL of chloroform. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Concentration: Transfer the lower organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column. Use electron ionization (EI) mode and monitor the specific mass-to-charge (m/z) ratios for the parent drug, the silylated metabolite, and the internal standard.
Toxicological Implications & Clinical Grounding
The profound difference in half-life between paramethadione (16 hours) and 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (13 days) is the primary driver of the drug's toxicity profile[1].
Because the active metabolite is excreted extremely slowly by the kidneys, it accumulates significantly over time. In patients with compromised renal function, this accumulation can reach toxic thresholds, leading to severe adverse events associated with oxazolidinediones[5]:
-
Fatal Nephrosis: High circulating levels of the metabolite can induce severe renal damage and nephrotic syndrome[5].
-
Hemeralopia (Day Blindness): The metabolite affects the neural layers of the retina, causing visual disturbances that require immediate dosage reduction[5].
-
Myasthenia Gravis-like Syndrome: Chronic accumulation can disrupt neuromuscular transmission[5].
Consequently, therapeutic monitoring via the GC-MS protocol outlined above is not just an experimental exercise; it is a critical safety parameter to ensure the 13-day half-life metabolite does not exceed the therapeutic window.
References
-
PubChem . "5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592". National Center for Biotechnology Information. Available at:[Link]
-
NCATS Inxight Drugs . "PARAMETHADIONE". National Center for Advancing Translational Sciences. Available at:[Link]
-
Booker, H.E., et al. "Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose." Journal of Pharmaceutical Sciences, 1975 Oct;64(10):1702-3. Available at:[Link]
-
Drugs.com . "Paramethadione Drug Interactions & Toxicity Report". Available at: [Link]
-
PharmaCompass . "Paramethadione | Drug Information, Uses, Side Effects, Chemistry". Available at:[Link]
Sources
- 1. PARAMETHADIONE [drugs.ncats.io]
- 2. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Paramethadione | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
structure-activity relationship of oxazolidinedione derivatives
Initiating the Analysis
I'm currently dissecting the request. The focus is a structure-activity relationship analysis of oxazolidinedione derivatives. My intention is to create Publish Comparison Guides, objectively comparing product performance with supporting experimental data. The intended audience is researchers in the field.
Defining the Project Scope
I've clarified the core requirements. I need complete editorial autonomy to design a technical guide, ensuring scientific integrity with a Senior Application Scientist persona. I'll focus on causality, self-validating protocols, and in-text citations. Visualization includes tables, detailed methodologies, and mandatory Graphviz diagrams using DOT language within the specified color palette and formatting constraints.
Focusing the Comparison Scope
I'm now zeroing in on the comparison, specifically pitting classic oxazolidinedione anticonvulsants against alternative T-type calcium channel blockers like succinimides and zonisamide. I intend to analyze efficacy, Structure-Activity Relationships, and safety, including considerations like fetal trimethadione syndrome and hepatotoxicity.
Analyzing SAR Data
I've been digging into the SAR of oxazolidinedione derivatives. The search results offer excellent data. Specifically, I've noted that Trimethadione, Paramethadione, and Dimethadione are classic anticonvulsants, historically used for absence seizures. I'm focusing on the oxazolid ring and its substituents, and how they relate to the pharmacological activity.
Exploring Structural Activity
I'm now focusing on the crucial C-5 substituent of the oxazolidine-2,4-dione ring. Lower alkyl groups show anti-absence activity, while acyl or aryl groups seem to shift towards anti-tonic-clonic effects. N-alkyl substituents are less significant since metabolic N-dealkylation occurs, yielding the active metabolites. My analysis reveals a key mechanism: inhibition of T-type calcium channels in thalamic neurons.
Comparing Clinical Preferences
I'm now comparing the clinical profiles of these compounds. I've noted that ethosuximide is generally preferred due to its lower toxicity profile, unlike trimethadione's nephrotoxic effects. Additionally, Dimethadione is showing higher potency in blocking T-type calcium channels. I'm also planning to incorporate experimental protocols, including patch-clamp electrophysiology and the PTZ seizure model. My analysis will also cover the rationale for focusing on Oxazolidinediones and T-type Ca2+ channels as treatment for the specific mechanisms involved in absence seizures. Finally, I'll be organizing a guide that includes an executive summary and mechanistic foundation.
Outlining Data and Methods
I'm now outlining key data and methodologies. The plan includes a detailed SAR analysis centered on the oxazolidine-2,4-dione core and C-5 and N-3 substitutions. I'm working on a comparative table contrasting oxazolidinediones and succinimides, detailing IC50 values, half-lives, clinical utility, and toxicity. Finally, I'm documenting experimental protocols for patch-clamp electrophysiology and the PTZ seizure model, with associated diagrams.
Detailing Mechanisms and Methods
I'm now detailing the mechanistic nuances. I've realized N-alkylation enhances lipophilicity for BBB penetration; however, it limits direct channel binding, which is why metabolism is required for activity. Lower alkyls are key for absence seizure activity due to a specific binding pocket in Cav3 channels. I'm also planning to clarify why whole-cell patch clamp uses specific solutions, for example, replacing Na/K with Cs/TEA to isolate Ca currents. Finally, I've outlined diagrams in DOT language, detailing the signaling pathway, SAR logic, and the patch-clamp workflow.
Organizing Source Citations
I'm now refining the references and confirming the URLs. I've found a better URL for Source 1 and am confirming the details for the other three sources, including PubMed and AES. I am also planning to improve the overall clarity.
Pinpointing Source Details
I have successfully extracted the PubMed link and DOI from the provided search result. The source is "Barton ME, et al. The antihyperalgesic effects of the T-type calcium channel blockers ethosuximide, trimethadione, and mibefradil. Eur J Pharmacol. 2005 Oct 3;".
Outlining The Structure
I have a preliminary structure now, including title and executive summary sections. I will discuss the mechanism of T-type calcium channel blockade, referencing specific channel subtypes (CaV3.1, 3.2, 3.3). I plan on adding a DOT diagram to illustrate the process.
Analyzing SAR Data
I'm now deep diving into the Structure-Activity Relationship (SAR) of oxazolidinediones. The core scaffold is clear, and I've identified key C-5 and N-3 substitutions with significant impacts on their anti-epileptic activity. The logical relationship tree will illustrate these structural insights. My immediate focus is on drawing out Diagram 2 to solidify these findings.
Visualizing Signaling Pathway
I've just finalized a signaling pathway diagram using DOT to show how oxazolidinediones block T-type calcium channels, preventing thalamocortical bursting and, therefore, absence seizures. The diagram clearly outlines membrane depolarization leading to CaV3 channel activation, which is then blocked by the drugs. I'm satisfied with this graphic and it provides a great foundation for the next stage of analysis.
Refining the SAR Diagram
I have refined Diagram 3 to reflect the patch-clamp workflow. I have added cell preparation details, including neuron and cell line specifics. I will be refining the workflow to illustrate the drug application sequence. I also am looking to add some notes on the current clamp setup.
Detailing the Patch-Clamp Workflow
I've outlined a detailed patch-clamp workflow diagram now, including a comprehensive internal solution (CsCl, TEA-Cl) for optimal calcium current isolation. Also, I clarified that trimethadione is a prodrug requiring demethylation. The contrast with Ethosuximide's structural differences is added, as is mentioning other uses of oxazolidinediones. The text is ready for a thorough review.
Confirming Guidelines Adherence
I've just finished a checklist to confirm adherence to all guidelines. This includes ensuring proper citation formatting with in-text links [1], precise color contrast in DOT diagrams, and the overall structure, with the planned structured tables and self-validating protocols. I'm double-checking the reference list to confirm the inclusion of Title, Source, and URL data.
In Vivo vs. In Vivo Metabolism of Paramethadione: A Comparative Technical Guide
The following technical guide compares the in vivo and in vitro metabolism of Paramethadione , an oxazolidinedione anticonvulsant. This guide is designed for researchers and drug development professionals, focusing on the discrepancy between rapid metabolic clearance and the accumulation of active metabolites.[1]
Executive Summary: The Kinetic Paradox
Paramethadione (PMD) presents a classic pharmacokinetic paradox often encountered in drug development: rapid primary metabolism masking a long-acting active metabolite. [1][2]
-
In Vitro: Assays using liver microsomes indicate high intrinsic clearance (
) and rapid disappearance of the parent compound, suggesting a short duration of action.[1] -
In Vivo: The drug exhibits sustained anticonvulsant effects and significant accumulation during chronic dosing.[1] This is due to the formation of N-demethylparamethadione (5-ethyl-5-methyl-2,4-oxazolidinedione), a metabolite with an elimination half-life (
) of ~13 days in humans, compared to ~16 hours for the parent.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
This guide analyzes the mechanistic basis of this discrepancy, identifying the specific CYP450 isoforms involved and providing protocols to characterize both the formation and elimination phases.[1]
Metabolic Pathway Analysis
The primary metabolic pathway for Paramethadione is N-demethylation .[1][2] This reaction is analogous to that of its structural homolog, Trimethadione (TMO).[1]
The Pathway
The parent compound, Paramethadione, undergoes oxidative N-demethylation to form 5-ethyl-5-methyl-2,4-oxazolidinedione (EMO).[1][2] This metabolite retains the oxazolidinedione ring structure essential for T-type calcium channel blockade.[1][2]
Enzymology
Based on structural homology with Trimethadione and inhibition studies, the reaction is mediated by the hepatic Cytochrome P450 system.[1][3]
-
Primary Isoform: CYP2E1 (High capacity, low affinity).[1]
-
Secondary Isoforms: CYP2C9 and CYP3A4 (contribute at lower concentrations).
Note on Kinetics: Like TMO, Paramethadione is a low-affinity substrate.[1][2] The
Figure 1: Metabolic pathway of Paramethadione showing rapid N-demethylation by CYP enzymes and the subsequent slow renal elimination of the active metabolite.[1][2]
Comparative Analysis: In Vitro vs. In Vivo
The following table summarizes the divergence between in vitro predictions and in vivo reality.
| Feature | In Vitro System (Microsomes) | In Vivo System (Human/Rat) | Discrepancy Cause |
| Primary Readout | Substrate depletion (Parent loss) | Plasma concentration (Parent + Metabolite) | In vitro assays rarely measure metabolite T1/2.[2] |
| Clearance ( | High Intrinsic Clearance ( | Moderate Parent | Renal reabsorption of metabolite is absent in vitro.[1] |
| Half-Life ( | Minutes (< 60 min) | Parent: ~16 h Metabolite: ~312 h (13 days) | Lack of elimination mechanisms for stable metabolites in microsomes. |
| Accumulation | None (Closed system) | Significant (Accumulation Ratio > 10) | Slow renal excretion leads to metabolite stacking.[2] |
| Protein Binding | Negligible (usually ignored) | Low (~0%) | Paramethadione does not bind significantly to plasma proteins.[1][2] |
The "Blind Spot" of Microsomal Assays
Standard microsomal stability assays (60-minute incubation) accurately predict the formation of the metabolite but fail to predict its persistence .[1]
-
Observation: In a microsome assay, Paramethadione will disappear rapidly.[1] The metabolite (EMO) will appear and remain stable.
-
Interpretation Error: A researcher looking only at parent depletion might classify PMD as a "high clearance" drug requiring frequent dosing.[2]
-
Correction: In vivo data reveals that the metabolite is not further metabolized by the liver but is excreted unchanged by the kidneys.[1] Because it is lipophilic enough to be reabsorbed in the renal tubules, its excretion is extremely slow.[1]
Experimental Protocols
In Vitro: Microsomal Stability Assay (Determination of )
This protocol determines the intrinsic clearance of Paramethadione via N-demethylation.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1][2]
-
Phosphate Buffer (100 mM, pH 7.4).[1]
-
Test Compound: Paramethadione (10 mM stock in DMSO).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike Paramethadione to a final concentration of 10 µM (ensure <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Trimethadione-d3).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS monitoring the transition for Paramethadione and its N-demethyl metabolite.[1][2]
Calculation:
Plot
In Vivo: Pharmacokinetic Study (Rat Model)
This protocol captures the accumulation phase of the active metabolite.[1]
Study Design:
-
Animals: Male Sprague-Dawley rats (n=3 per time point).
-
Dosing: Single oral gavage (PO) at 100 mg/kg (Paramethadione is well-absorbed).[2]
-
Sampling: Blood collection via tail vein.[2]
Time Points:
-
Phase 1 (Parent Kinetics): 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.[1]
-
Phase 2 (Metabolite Kinetics): 24, 48, 72, 96, 120 hours (up to 5 days required to see the slow elimination tail).[1]
Bioanalysis:
-
Plasma samples must be processed to separate Paramethadione from N-demethylparamethadione.[2]
-
Note: Since the metabolite accumulates, late-stage samples will have very high metabolite concentrations and low parent concentrations.[1][2] Calibration curves must cover a wide dynamic range (e.g., 10 ng/mL to 50 µg/mL).[1]
Figure 2: Workflow comparison for characterizing Paramethadione metabolism. Note the extended sampling time required for in vivo studies.[1]
References
-
Tanaka, E. (2003).[1] Trimethadione metabolism by human liver cytochrome P450: evidence for the involvement of CYP2E1. PubMed.[2][4] Link
-
Butler, T. C. (1955).[1] Metabolic demethylation of the oxazolidinedione anticonvulsants. Journal of Pharmacology and Experimental Therapeutics. Link
-
Frey, H. H. (1985).[1] Pharmacokinetics of the oxazolidinediones. In: Antiepileptic Drugs (Handbook of Experimental Pharmacology). Springer.[2] Link
-
Abbott Laboratories. (1949).[2] Paradione (Paramethadione) Official FDA Labeling. FDA.[2] Link[1]
-
Jensen, B. N. (1991).[1] Trimethadione and Paramethadione: Clinical Pharmacokinetics. Taylor & Francis.[2][5] Link
Sources
- 1. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethadione, Paraldehyde, Phenacemide, Bromides, Sulthiame, Acetazolamide, and Methsuximide | Neupsy Key [neupsykey.com]
- 4. Metabolism of Drugs Used in the Therapy of Seizures: An Analytical Point of View. Part 1 [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
As a Senior Application Scientist, it is my priority to extend our commitment to the scientific community beyond providing high-quality reagents to ensuring you have the knowledge to handle and dispose of them safely. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione, a metabolite of the anticonvulsant drug Paramethadione.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The disposal of any chemical waste is governed by a framework of regulations designed to mitigate potential harm. In the United States, the primary authority is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] This legislation establishes a "cradle-to-grave" system, meaning the responsibility for hazardous waste lies with the generator—from the moment it is created to its final, safe disposal.[3] This guide is designed to help you navigate this responsibility effectively.
Hazard Identification and Waste Characterization
The foundational step in any disposal plan is to understand the inherent hazards of the chemical. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is classified with several hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Source: PubChem CID 232592[1] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps from the point of generation to the final hand-off to a licensed disposal service.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the hazard profile.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[4][5]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, consider an impervious apron.
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe laboratory practice. It prevents dangerous reactions between incompatible chemicals.
-
Dedicated Waste Stream: 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione waste should be collected in a dedicated container.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, unless their compatibility has been explicitly verified.[6][7] Incompatible materials must be separated by physical barriers or stored at appropriate distances.[2]
Step 3: Containerization
The integrity of the waste container is paramount to preventing leaks and spills.
-
Material Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is typically appropriate.
-
Condition: The container must be in good condition, free from cracks, leaks, or other damage.[7]
-
Secure Closure: The container must have a secure, leak-proof lid.[2] Keep the container closed at all times except when adding waste.[7] Do not leave a funnel in the container opening.[7]
Step 4: Labeling
Clear and accurate labeling is a strict regulatory requirement and essential for safety.
-
Mandatory Wording: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[7]
-
Full Chemical Name: List the full chemical name: "5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione ". Do not use abbreviations or chemical formulas.[7]
-
Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").
Step 5: Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of laboratory personnel.[2][7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[2]
-
Storage Location: Store the SAA in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.[2][6]
Step 6: Arranging for Disposal
Hazardous waste must be disposed of through proper channels.
-
Contact EH&S: When the container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[7]
-
Licensed Contractor: Your EH&S office works with licensed hazardous waste disposal contractors who are permitted to transport and manage chemical waste in accordance with EPA and local regulations.[2][8][9] Never hand waste over to an unlicensed entity.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione waste.
Caption: Disposal workflow for 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione.
Spill and Emergency Procedures
In the event of a spill, a prompt and correct response is crucial to minimize exposure and environmental impact.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large, in a poorly ventilated space, or you feel unwell.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific guidance.
-
Containment (for trained personnel with small spills):
-
Wear appropriate PPE, including respiratory protection if dusts or aerosols can be generated.
-
For a solid spill, carefully sweep or scoop the material into a suitable container for disposal without creating dust.[4][6]
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent) and place the absorbed material into a labeled hazardous waste container.[5][10]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[5]
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air.[6]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your organization. Trust in these verified protocols is built upon a foundation of regulatory compliance and sound scientific practice.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- National Center for Biotechnology Information. (n.d.). 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. PubChem.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2,4-Oxazolidinedione, 5,5-dimethyl-.
- Flinn Scientific. (n.d.). Waste Lab Chemical Disposal Guidance.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia.
- Vanderbilt Chemicals, LLC. (2025, November 26). SAFETY DATA SHEET.
- Angene Chemical. (2024, April 17). Safety Data Sheet.
- MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- ChemScene. (2025, December 8). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs.
Sources
- 1. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. vanderbiltchemicals.com [vanderbiltchemicals.com]
Technical Safety & Handling Guide: 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (Paramethadione)
Executive Safety Summary
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CAS: 115-67-3), commonly known as Paramethadione , is an anticonvulsant of the oxazolidinedione class. While historically used for absence seizures, it is strictly regulated in research environments due to its severe reproductive toxicity profile.
CRITICAL HAZARD ALERT:
-
Reproductive Toxin (Category 1B/D): Known to cause Fetal Trimethadione Syndrome (facial dysmorphism, cardiac defects, growth retardation). Strict avoidance by pregnant personnel is mandatory.
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Target Organ Toxicity: Potential for nephrotic syndrome (kidney) and bone marrow depression (blood dyscrasias) upon chronic exposure.
This guide synthesizes current GHS classifications and industrial hygiene standards to provide a self-validating safety protocol for laboratory handling.
Risk Assessment & Engineering Controls
Before selecting Personal Protective Equipment (PPE), you must implement the Hierarchy of Controls. PPE is the last line of defense, not the first.[1]
Engineering Controls (Primary Barrier)[2]
-
Solid Handling: All weighing and transfer of dry powder must be performed inside a certified Chemical Fume Hood or a Class II Type B2 Biological Safety Cabinet (BSC) . The B2 type is preferred for volatile toxic drugs as it exhausts 100% of air outside.
-
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal, as oxazolidinediones can be electrostatic.
-
Solution Handling: Once solubilized (e.g., in DMSO or Ethanol), handling on the open bench is permissible only if vessels are tightly capped. Open manipulation requires local exhaust ventilation (LEV).
Personal Protective Equipment (PPE) Matrix
The following matrix defines the required PPE based on the specific operational state of the chemical.
| PPE Category | Solid / Powder Handling (High Risk) | Solution / Liquid Handling (Moderate Risk) | Rationale & Specifications |
| Respiratory | N95 or P100 Respirator (if outside hood) | Surgical Mask (if in BSC) | Powder inhalation poses the highest risk of systemic absorption. P100 offers 99.97% filtration efficiency for particulates. |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Single Nitrile Gloves (Min 5 mil thickness) | Double gloving creates a breakthrough redundancy. Inspect for tears immediately. Change frequency: Every 30 mins or immediately upon splash. |
| Eye Protection | Chemical Safety Goggles | Safety Glasses with Side Shields | Goggles seal against airborne dust and splashes. Glasses are sufficient only for low-risk liquid transfer. |
| Body Protection | Disposable Polyethylene-Coated Gown | Standard Lab Coat | Disposable gowns prevent fomite transfer to common areas. The coating resists liquid penetration. |
PPE Selection Logic
The following decision tree illustrates the logic for selecting PPE based on the quantity and state of the material.
Figure 1: PPE Selection Decision Tree. Red paths indicate high-risk scenarios requiring maximum protection.
Operational Handling Protocol
A. Solubilization & Stock Preparation
Paramethadione is lipophilic. It is sparingly soluble in water but soluble in organic solvents.
-
Preferred Solvents: DMSO (Dimethyl sulfoxide) or Ethanol (100%).[2]
-
Target Concentration: Typically 10–50 mM for stock solutions.
Step-by-Step Workflow:
-
Preparation: Place the balance inside the fume hood. If the balance cannot be moved, use a static-free weighing funnel and tared vial.
-
Weighing:
-
Don double nitrile gloves .
-
Weigh the specific amount (e.g., 10 mg) directly into a pre-tared glass vial.
-
Crucial: Do not use a spatula that generates static (plastic). Use stainless steel.
-
-
Solubilization:
-
Add the calculated volume of DMSO directly to the vial before removing it from the hood.
-
Cap tightly and vortex until clear.
-
-
Labeling: Mark with "TOXIC: REPRODUCTIVE HAZARD" and the date.
B. Experimental Use (In Vitro/In Vivo)
-
Dilution: When diluting into aqueous media (PBS/Media), ensure the final DMSO concentration is <0.5% to avoid solvent toxicity masking experimental results [1].
-
Precipitation Check: Watch for "crashing out" (cloudiness) upon addition to aqueous buffers. If observed, sonicate or lower the stock concentration.
Emergency Response & Spill Management
Immediate Action Required:
-
Eye Contact: Rinse immediately with water for 15 minutes. Hold eyelids open. Seek medical attention.
-
Skin Contact: Wash with soap and water.[1] Remove contaminated clothing.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Spill Cleanup Workflow
Do not attempt to clean large spills (>500 mg) without a respirator.
Figure 2: Spill Response Workflow. Emphasizes preventing dust generation for powder spills.
Waste Disposal & Deactivation[4][5][6]
Do NOT flush down the drain. Paramethadione is an environmental pollutant and pharmaceutical hazard.
-
Solid Waste: Collect vials, contaminated gloves, and paper towels in a yellow biohazard/chemical waste bag labeled "Cytotoxic/Teratogenic Waste."
-
Liquid Waste: Collect in a dedicated organic waste container. Label clearly: "Contains Paramethadione - Teratogen."
-
Destruction: The only validated method for complete destruction is high-temperature incineration at a licensed facility [2]. Chemical deactivation (e.g., bleach) is not guaranteed to destroy the oxazolidinedione ring structure effectively.
References
-
National Institutes of Health (NIH) - PubChem. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (Paramethadione) Compound Summary. [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste. [Link]
-
Guide to Pharmacology. Paramethadione Ligand Page. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
